Product packaging for Amg 579(Cat. No.:CAS No. 1227067-61-9)

Amg 579

Cat. No.: B605410
CAS No.: 1227067-61-9
M. Wt: 441.5 g/mol
InChI Key: ZNPDAYJZIRPRFQ-UHFFFAOYSA-N
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Description

AMG-579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23N5O3 B605410 Amg 579 CAS No. 1227067-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDAYJZIRPRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227067-61-9
Record name AMG-579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227067619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-579
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8D2TV27D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of AMG 579 in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. This guide provides an in-depth technical overview of the mechanism of action of this compound at the neuronal level. By inhibiting PDE10A, this compound elevates the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This amplification of cyclic nucleotide signaling profoundly modulates the activity of the direct (D1-expressing) and indirect (D2-expressing) pathways of the basal ganglia, which are critical for motor control, reward, and cognition. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental methodologies used to elucidate the neuronal effects of this compound.

Introduction

The striatum, a key component of the basal ganglia, plays a pivotal role in voluntary movement, reward processing, and associative learning. Its neuronal population is predominantly composed of two subtypes of medium spiny neurons (MSNs): those of the direct pathway expressing D1 dopamine receptors, and those of the indirect pathway expressing D2 dopamine receptors. The intricate balance between the activities of these two pathways is crucial for normal brain function. Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly and selectively expressed in both D1- and D2-MSNs. Its strategic localization makes it a critical regulator of cyclic nucleotide signaling in the striatum.

This compound has been identified as a highly potent and selective small molecule inhibitor of PDE10A.[1] Its ability to modulate the signaling cascades within MSNs has positioned it as a promising therapeutic candidate for neurological and psychiatric disorders characterized by dysfunctional basal ganglia circuitry. This guide will dissect the molecular and cellular mechanisms by which this compound exerts its effects on neuronal function.

Core Mechanism of Action: Inhibition of PDE10A

The fundamental mechanism of action of this compound is the competitive inhibition of the catalytic activity of PDE10A. By binding to the active site of the enzyme, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the MSNs.

Impact on Cyclic Nucleotide Levels

The inhibition of PDE10A by this compound directly results in an increase in the intracellular concentrations of cAMP and cGMP. This elevation of second messenger levels is the primary trigger for the downstream signaling events that mediate the pharmacological effects of the compound.

Modulation of Medium Spiny Neuron Signaling Pathways

The increased levels of cAMP and cGMP, following PDE10A inhibition by this compound, activate their respective downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). The activation of these kinases leads to the phosphorylation of a multitude of substrate proteins, which in turn modulates the excitability and synaptic plasticity of both D1- and D2-MSNs.

The Central Role of DARPP-32

A key downstream effector in both D1 and D2 MSNs is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32). The phosphorylation state of DARPP-32 is a critical integration point for dopaminergic and glutamatergic signaling.

  • In D1-MSNs: The rise in cAMP activates PKA, which phosphorylates DARPP-32 at the Threonine-34 (Thr34) residue.[2] Phosphorylated DARPP-32 (pDARPP-32-Thr34) is a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream targets, including the GluA1 subunit of AMPA receptors, thereby enhancing glutamatergic neurotransmission and neuronal excitability.

  • In D2-MSNs: The signaling is more complex. While D2 receptor activation typically leads to a decrease in cAMP, the inhibition of PDE10A by this compound counteracts this effect by preventing cAMP degradation. This can lead to a basal or even elevated level of PKA activity. Furthermore, the increase in cGMP can also play a significant role in modulating D2-MSN activity.

The intricate interplay of these signaling molecules ultimately determines the firing patterns and synaptic strength of the MSNs.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

ParameterValueSpeciesAssayReference
IC50 for PDE10A 0.1 nM-Biochemical Assay[MedchemExpress]
ParameterValueSpeciesMethodReference
In Vivo Target Occupancy (ED50) 4.5 mg/kgRatLC-MS/MS[ResearchGate]
In Vivo Target Occupancy (EC50) 2.0 µM (total plasma)RatLC-MS/MS[ResearchGate]
In Vivo Target Occupancy (EC50, unbound) 7.9 nMRatLC-MS/MS[ResearchGate]
Target Occupancy at 10 mg/kg 86-91%RatLC-MS/MS[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the mechanism of action of this compound in neurons.

In Vivo Single-Unit Extracellular Recordings in Rat Striatum

This technique is used to measure the firing rate and pattern of individual neurons in the striatum of live, often anesthetized, animals.

Methodology Overview:

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the striatum.

  • Electrode Implantation: A microelectrode is slowly lowered into the striatum to record the electrical activity of single neurons.

  • Drug Administration: this compound or other PDE10A inhibitors are administered systemically (e.g., intraperitoneally) or locally via microinjection.

  • Data Acquisition and Analysis: The spontaneous and evoked firing of neurons is recorded before and after drug administration. Changes in firing rate, burst firing, and other electrophysiological parameters are analyzed to determine the effect of the compound.

FRET Biosensor Imaging in Striatal Slices

Förster Resonance Energy Transfer (FRET) biosensors are genetically encoded fluorescent proteins that change their FRET efficiency upon binding to a specific molecule, such as cAMP or upon a phosphorylation event. This allows for real-time imaging of second messenger dynamics and kinase activity in living cells.

Methodology Overview:

  • Slice Preparation: Brains are rapidly extracted from rodents, and acute coronal slices containing the striatum are prepared using a vibratome.

  • Biosensor Expression: Slices are obtained from transgenic animals expressing the FRET biosensor or are virally transduced to express the sensor in specific neuronal populations.

  • Imaging Setup: Slices are placed in a recording chamber on a fluorescence microscope equipped for FRET imaging.

  • Pharmacological Manipulation: this compound and other pharmacological agents are bath-applied to the slices.

  • Image Acquisition and Analysis: The ratio of acceptor to donor fluorescence is measured over time to quantify changes in cAMP levels or PKA activity in response to drug application.

In Vivo Target Occupancy Measurement using LC-MS/MS

This method quantifies the percentage of PDE10A enzymes that are bound by this compound in the brain of a living animal.

Methodology Overview:

  • Dosing: Animals are dosed with this compound at various concentrations.

  • Tracer Administration: A radiolabeled or stable-isotope-labeled tracer that binds to PDE10A is administered.

  • Tissue Collection: At a specific time point, brain tissue, including the striatum, is collected.

  • Sample Preparation and Analysis: The amount of tracer bound to PDE10A is measured using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The displacement of the tracer by this compound is used to calculate the target occupancy.[3]

Visualizations

Signaling Pathways

AMG579_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A AMP AMP DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 pDARPP-32 (Thr34) PP1 PP1 pDARPP32->PP1 Inhibits Downstream Downstream Effectors PP1->Downstream Dephosphorylates PDE10A->AMP Hydrolyzes AMG579 This compound AMG579->PDE10A Inhibits

Caption: this compound inhibits PDE10A, increasing cAMP and modulating downstream signaling.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Investigation of this compound A In Vitro Biochemical Assay B Cell-Based Assays (cAMP/cGMP measurement) A->B Confirms cellular activity E In Vivo Target Occupancy (LC-MS/MS) A->E Guides dose selection C In Vivo Electrophysiology (Single-Unit Recording) B->C Investigates neuronal firing D Ex Vivo Imaging (FRET in striatal slices) B->D Visualizes signaling dynamics F Behavioral Models C->F D->F E->F Correlates target engagement with behavioral outcomes

References

In-Depth Technical Guide: AMG 579, a Potent and Selective PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and potency of AMG 579, a novel and highly effective inhibitor of phosphodiesterase 10A (PDE10A). The information presented herein is intended to support research and development efforts by providing detailed data on its biochemical profile, the experimental methodologies used for its characterization, and its mechanism of action within the PDE10A signaling pathway.

Quantitative Analysis of Potency and Selectivity

This compound is a potent inhibitor of PDE10A with a half-maximal inhibitory concentration (IC50) of 0.1 nM.[1][2][3] Its selectivity has been assessed against a panel of other phosphodiesterase (PDE) isoforms, demonstrating a highly specific interaction with PDE10A.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
PDE10A0.1
Other PDE Isoforms>30,000

Data sourced from publicly available information indicating IC50 > 30 µM for other PDE isoforms.

Experimental Protocols

The following sections detail the key experimental methodologies employed to characterize the potency and selectivity of this compound.

In Vitro PDE Enzyme Inhibition Assay

The inhibitory activity of this compound against various PDE isoforms was determined using a scintillation proximity assay (SPA). This method measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding monophosphate by the PDE enzyme.

Protocol:

  • Reaction Setup: The assay is performed in a 96- or 384-well plate format. Each well contains the respective PDE enzyme, the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP), and varying concentrations of the test compound (this compound) in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

  • Termination and Detection: The reaction is terminated by the addition of SPA beads. These beads are coated with a scintillant and have a high affinity for the radiolabeled monophosphate product. When the product binds to the bead, the emitted beta particles from the tritium excite the scintillant, producing light.

  • Signal Measurement: The light signal is measured using a scintillation counter. The amount of light produced is directly proportional to the amount of product formed and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Target Occupancy Study

An in vivo target occupancy study was conducted in rats to determine the extent to which this compound binds to PDE10A in the brain at various doses. This was achieved using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a tracer molecule.

Protocol:

  • Animal Dosing: Male Sprague-Dawley rats are orally administered with this compound at various doses.

  • Tracer Administration: At a specified time point after this compound administration, a tracer compound with known affinity for PDE10A is administered intravenously.

  • Tissue Collection: After a defined period to allow for tracer distribution, brain tissue (specifically the striatum, a region with high PDE10A expression) and plasma samples are collected.

  • Sample Preparation: The tissue samples are homogenized, and both tissue and plasma samples are processed to extract the tracer and the test compound.

  • LC-MS/MS Analysis: The concentrations of the tracer and this compound in the prepared samples are quantified using a validated LC-MS/MS method.

  • Target Occupancy Calculation: The target occupancy is calculated by comparing the amount of tracer binding in the brains of this compound-treated animals to that in vehicle-treated control animals. The displacement of the tracer by this compound is indicative of target engagement.

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the intracellular levels of these second messengers, PDE10A plays a crucial role in modulating downstream signaling cascades, primarily through the activation of protein kinase A (PKA) and protein kinase G (PKG). Inhibition of PDE10A by this compound leads to an accumulation of cAMP and cGMP, thereby potentiating PKA and PKG signaling. This, in turn, can influence the phosphorylation of various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal function.

PDE10A_Signaling_Pathway cluster_upstream Upstream Activation cluster_second_messengers Second Messengers cluster_pde10a PDE10A Regulation cluster_downstream Downstream Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates cGMP->PDE10A PKG PKG cGMP->PKG Activates AMP AMP PDE10A->AMP Hydrolyzes to GMP GMP PDE10A->GMP Hydrolyzes to AMG579 This compound AMG579->PDE10A Inhibits CREB CREB Phosphorylation PKA->CREB Phosphorylates PKG->CREB Gene Gene Expression CREB->Gene Regulates

Diagram 1: PDE10A Signaling Pathway and the inhibitory action of this compound.
In Vitro PDE Inhibition Assay Workflow

The following diagram illustrates the key steps in the in vitro scintillation proximity assay used to determine the potency of PDE inhibitors.

In_Vitro_Assay_Workflow start Start prepare_reagents Prepare Reagents: PDE Enzyme, [3H]-cAMP/cGMP, This compound dilutions start->prepare_reagents plate_dispensing Dispense Reagents into 384-well Plate prepare_reagents->plate_dispensing incubation Incubate at Room Temperature (60 minutes) plate_dispensing->incubation add_spa_beads Add SPA Beads to Terminate Reaction incubation->add_spa_beads read_plate Read Plate on Scintillation Counter add_spa_beads->read_plate data_analysis Analyze Data and Calculate IC50 read_plate->data_analysis end End data_analysis->end

Diagram 2: Workflow for the in vitro PDE enzyme inhibition scintillation proximity assay.
In Vivo Target Occupancy Workflow

The diagram below outlines the workflow for the in vivo target occupancy study using LC-MS/MS.

In_Vivo_TO_Workflow start Start dose_rats Dose Rats with this compound (Oral Administration) start->dose_rats administer_tracer Administer Tracer (Intravenous Injection) dose_rats->administer_tracer collect_samples Collect Brain (Striatum) and Plasma Samples administer_tracer->collect_samples prepare_samples Homogenize Tissue and Extract Analytes collect_samples->prepare_samples lcms_analysis Quantify Tracer and this compound by LC-MS/MS prepare_samples->lcms_analysis calculate_to Calculate Target Occupancy lcms_analysis->calculate_to end End calculate_to->end

Diagram 3: Workflow for the in vivo target occupancy study using LC-MS/MS.

References

a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-d-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a--/ What is the role of Amg 579 in striatal signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. By preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound modulates the activity of the two main striatal output pathways: the direct and indirect pathways. This mechanism of action holds therapeutic potential for neurological and psychiatric disorders associated with dysfunctional basal ganglia circuitry, including Parkinson's disease and schizophrenia.

Core Mechanism: Modulation of the Direct and Indirect Pathways

The striatum, a key component of the basal ganglia, plays a crucial role in motor control, motivation, and cognition. Its function is largely governed by the balance between the direct pathway (D1 receptor-expressing MSNs) and the indirect pathway (D2 receptor-expressing MSNs).

  • The Direct Pathway ("Go"): Activation of the direct pathway facilitates movement. Dopamine binding to D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA).

  • The Indirect Pathway ("No-Go"): The indirect pathway, when activated, inhibits movement. Dopamine's effect here is inhibitory; it binds to D2 receptors, which suppresses adenylyl cyclase activity and reduces cAMP levels.

PDE10A is present in both types of MSNs, where it hydrolyzes cAMP and cGMP. Inhibition of PDE10A by this compound therefore increases the concentration of these second messengers in both pathways.[1][2][3] This leads to a complex modulation of striatal output: in the direct pathway, it enhances the pro-movement signal, while in the indirect pathway, it counteracts the inhibitory effect of D2 receptor signaling.[1][4] The net effect of PDE10A inhibition on motor behavior depends on the relative activation state of these two pathways.[4]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and other relevant PDE10A inhibitors.

Table 1: In Vivo Target Occupancy of this compound in Rats

ParameterValueTissue/Fluid
EC50 (Total Plasma)2.0 µMPlasma
EC50 (Unbound Free Plasma)7.9 nMPlasma
EC50 (Striatum)0.7 µMStriatum
EC50 (Unbound Free Striatum)2.9 nMStriatum

Data sourced from a study using the tracer AMG 580 to measure PDE10A occupancy.[5]

Table 2: Clinical Efficacy of PDE10A Inhibitor CPL'36 in Parkinson's Disease Patients with Levodopa-Induced Dyskinesia (Phase 2 Trial)

Treatment GroupMean Improvement in Unified Dyskinesia Rating Scale (UDysRS) Total Score
CPL'36 (20 mg)12.3 units
CPL'36 (40 mg)13.58 units

This data highlights the potential of PDE10A inhibitors in treating motor complications in Parkinson's disease.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used to characterize the effects of PDE10A inhibitors like this compound.

In Vivo Target Occupancy Measurement via LC-MS/MS

This protocol is designed to determine the extent to which a drug (e.g., this compound) binds to its target (PDE10A) in the living brain.

  • Animal Model: Sprague-Dawley rats are typically used.

  • Blocker Administration: The PDE10A inhibitor being tested (the "blocker," e.g., this compound) is administered orally at various doses.

  • Tracer Administration: After a set period to allow for drug distribution (e.g., 1.5 hours), a tracer compound that also binds to PDE10A (e.g., AMG 580) is administered intravenously at a low dose.[8]

  • Tissue Collection: After a further interval (e.g., 30 minutes), the animals are euthanized, and brain tissues (striatum and a reference region with low PDE10A expression like the thalamus) and plasma are collected.[8]

  • Sample Analysis: The concentrations of both the blocker and the tracer in the tissue and plasma samples are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Occupancy Calculation: Target occupancy is calculated by comparing the amount of tracer in the striatum of animals that received the blocker to those that received a vehicle control. The reduction in tracer binding is proportional to the occupancy of PDE10A by the blocker.

Assessment of Motor Function in Animal Models

Rodent models of Parkinson's disease are used to evaluate the therapeutic potential of PDE10A inhibitors for motor symptoms.

  • Model Induction: A unilateral lesion of the dopaminergic neurons in the substantia nigra is created by injecting the neurotoxin 6-hydroxydopamine (6-OHDA). This mimics the dopamine depletion seen in Parkinson's disease.

  • Drug Administration: The PDE10A inhibitor (e.g., MP-10, a compound related to this compound) is administered to the lesioned animals.[9]

  • Behavioral Testing:

    • Rotational Behavior: The animals are administered a dopamine agonist (e.g., apomorphine or amphetamine), which induces turning behavior contralateral to the lesion. The effect of the PDE10A inhibitor on the number of rotations is quantified.

    • Levodopa-Induced Dyskinesia (LID) Assessment: In models of long-term levodopa treatment, the ability of the PDE10A inhibitor to reduce abnormal involuntary movements is scored by trained observers.[9]

Immunohistochemical Analysis of Downstream Signaling

This technique is used to visualize and quantify changes in the levels of specific proteins in brain tissue following drug treatment, providing insights into the downstream effects of PDE10A inhibition.

  • Animal Treatment and Tissue Preparation: Animals (e.g., R6/2 mouse model of Huntington's disease) are treated with a PDE10A inhibitor or vehicle.[10] Following the treatment period, the animals are euthanized, and their brains are perfused, removed, and fixed. The brains are then sectioned using a cryostat or vibratome.

  • Immunostaining: The brain sections are incubated with primary antibodies specific to the proteins of interest, such as phosphorylated CREB (pCREB) and Brain-Derived Neurotrophic Factor (BDNF).[10]

  • Visualization: A secondary antibody, which is conjugated to a fluorescent molecule or an enzyme that produces a colored precipitate, is then applied. This allows for the visualization of the target proteins under a microscope.

  • Quantification: The intensity of the staining in specific brain regions (e.g., striatum and cortex) is quantified using image analysis software to determine the relative changes in protein levels between treatment groups.

Visualizations of Signaling Pathways and Workflows

AMG579_Mechanism cluster_direct Direct Pathway (D1-MSN) cluster_indirect Indirect Pathway (D2-MSN) cluster_pde PDE10A Inhibition D1 D1 Receptor AC_d Adenylyl Cyclase D1->AC_d + cAMP_d cAMP AC_d->cAMP_d PKA_d PKA cAMP_d->PKA_d PDE10A PDE10A cAMP_d->PDE10A Hydrolysis Facilitates_Movement Facilitates Movement PKA_d->Facilitates_Movement D2 D2 Receptor AC_i Adenylyl Cyclase D2->AC_i - cAMP_i cAMP AC_i->cAMP_i PKA_i PKA cAMP_i->PKA_i cAMP_i->PDE10A Hydrolysis Inhibits_Movement Inhibits Movement PKA_i->Inhibits_Movement AMG579 This compound AMG579->PDE10A Inhibits AMP AMP PDE10A->AMP Dopamine Dopamine Dopamine->D1 Dopamine->D2

Caption: Mechanism of this compound Action in Striatal Neurons.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of a PDE10A Inhibitor cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo / Post-Mortem Analysis start Hypothesis: PDE10A inhibition modulates striatal output animal_model Animal Model (e.g., 6-OHDA rat) start->animal_model drug_admin Administer this compound (vs. Vehicle) animal_model->drug_admin behavioral Behavioral Assays (Rotation, LID) drug_admin->behavioral tissue Tissue Collection (Striatum, Cortex) drug_admin->tissue data_analysis Data Analysis & Interpretation behavioral->data_analysis occupancy Target Occupancy (LC-MS/MS) tissue->occupancy immuno Immunohistochemistry (pCREB, BDNF) tissue->immuno occupancy->data_analysis immuno->data_analysis

Caption: Experimental Workflow for PDE10A Inhibitor Evaluation.

References

Preclinical Profile of Amg 579: A Phosphodiesterase 10A Inhibitor for Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amg 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. By modulating cyclic nucleotide signaling, PDE10A inhibitors like this compound represent a promising therapeutic strategy for schizophrenia, targeting the positive, negative, and cognitive symptoms of the disorder. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.

Core Data Summary

In Vitro and In Vivo Potency and Target Engagement
ParameterValueSpecies/SystemReference
IC50 (PDE10A) 0.1 nMIn vitro enzymatic assay[1][2]
Target Occupancy (ED50) 4.5 mg/kgRat brain[1]
Target Occupancy (10 mg/kg, p.o.) 74.9%Rat brain[1]
Target Occupancy (30 mg/kg, p.o.) 86.7%Rat brain[1]
Preclinical Efficacy in a Model of Positive Symptoms

While the full quantitative data from the primary publication by Hu et al. (2014) was not accessible for this review, the study reported dose-dependent efficacy of this compound in a phencyclidine-induced locomotor activity (PCP-LMA) model in rats, a widely used preclinical model to assess antipsychotic potential.

ModelSpeciesThis compound DosesKey FindingReference
PCP-Induced Locomotor Activity Sprague-Dawley Rat0.1, 0.3, 1, and 3 mg/kg (p.o.)Dose-dependent reduction of PCP-induced hyperactivity. Minimum effective dose: 0.3 mg/kg.[1]

Mechanism of Action: Modulation of Striatal Signaling Pathways

This compound exerts its effects by inhibiting PDE10A, which is a key regulator of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels within the striatal MSNs. These neurons are central to the pathophysiology of schizophrenia and are organized into two main pathways: the direct pathway (expressing D1 dopamine receptors) and the indirect pathway (expressing D2 dopamine receptors).

By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP, thereby modulating the signaling cascades downstream of D1 and D2 receptors. This is believed to help rebalance the activity of the direct and indirect pathways, which is dysregulated in schizophrenia.

Signaling Pathway of PDE10A Inhibition

PDE10A_Signaling cluster_pde Intervention D1 D1 Receptor AC_d1 Adenylyl Cyclase D1->AC_d1 + cAMP_d1 cAMP AC_d1->cAMP_d1 PKA_d1 PKA cAMP_d1->PKA_d1 DARPP32_d1 DARPP-32 PKA_d1->DARPP32_d1 P PP1_d1 PP1 DARPP32_d1->PP1_d1 -| D1_downstream Increased Gene Expression & Neuronal Excitability PP1_d1->D1_downstream -| D2 D2 Receptor AC_d2 Adenylyl Cyclase D2->AC_d2 -| cAMP_d2 cAMP AC_d2->cAMP_d2 PKA_d2 PKA cAMP_d2->PKA_d2 DARPP32_d2 DARPP-32 PKA_d2->DARPP32_d2 P PP1_d2 PP1 DARPP32_d2->PP1_d2 -| D2_downstream Decreased Gene Expression & Neuronal Excitability PP1_d2->D2_downstream -| Amg579 This compound PDE10A PDE10A Amg579->PDE10A -| PDE10A->cAMP_d1 Hydrolysis PDE10A->cAMP_d2 Hydrolysis Dopamine Dopamine Dopamine->D1 Dopamine->D2

Caption: PDE10A inhibition by this compound increases cAMP, modulating D1 and D2 pathways.

Experimental Protocols

Detailed experimental protocols from the primary literature were not fully available. The following are generalized descriptions of the key preclinical models relevant to schizophrenia research for a compound like this compound.

Phencyclidine (PCP)-Induced Locomotor Activity (Positive Symptoms)

This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia, such as psychosis.

PCP_LMA_Workflow start Acclimatize Sprague-Dawley Rats dosing Administer this compound (p.o.) (0.1, 0.3, 1, 3 mg/kg) or Vehicle start->dosing wait Waiting Period (e.g., 60 min) dosing->wait pcp Administer PCP (s.c.) or Saline wait->pcp activity Place in Locomotor Activity Chambers pcp->activity record Record Locomotor Activity (e.g., beam breaks) for a set duration (e.g., 120 min) activity->record analysis Data Analysis: Compare locomotor activity between treatment groups record->analysis end Assess Antipsychotic-like Efficacy analysis->end

Caption: Workflow for the PCP-induced locomotor activity model.

Novel Object Recognition (NOR) Test (Cognitive Symptoms)

The NOR test is employed to evaluate a compound's ability to improve cognitive deficits, a core feature of schizophrenia.

NOR_Workflow start Habituate Rodents to Test Arena training Training Phase: Present two identical objects start->training delay Retention Interval (e.g., 1-24 hours) training->delay dosing Administer this compound or Vehicle (pre-training or pre-test) delay->dosing testing Test Phase: Replace one object with a novel object dosing->testing record Record time spent exploring each object testing->record analysis Calculate Discrimination Index: (Time_novel - Time_familiar) / (Time_novel + Time_familiar) record->analysis end Assess Pro-cognitive Effects analysis->end

Caption: Workflow for the Novel Object Recognition (NOR) test.

Social Interaction Test (Negative Symptoms)

This assay is used to assess a compound's potential to ameliorate negative symptoms, such as social withdrawal.

Social_Interaction_Workflow start Habituate Rodents to Test Arena dosing Administer this compound or Vehicle start->dosing pairing Pair two unfamiliar, weight-matched rodents in the arena dosing->pairing record Videotape and score social behaviors (e.g., sniffing, following, grooming) for a set duration pairing->record analysis Data Analysis: Compare total duration and frequency of social interactions record->analysis end Assess Efficacy on Negative Symptoms analysis->end

Caption: Workflow for the Social Interaction Test.

Conclusion

The preclinical data available for this compound suggest that it is a potent and selective PDE10A inhibitor with promising in vivo activity in a model of the positive symptoms of schizophrenia. Its mechanism of action, centered on the modulation of striatal medium spiny neuron activity, provides a strong rationale for its development as a novel antipsychotic agent. Further studies are warranted to fully characterize its efficacy in models of cognitive and negative symptoms to build a comprehensive profile of its therapeutic potential.

References

Investigating AMG 579 in Huntington's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the scientific rationale and a proposed investigational framework for evaluating the therapeutic potential of AMG 579, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in preclinical models of Huntington's disease (HD). While direct studies of this compound in HD models are not yet published, a substantial body of evidence supports PDE10A as a promising therapeutic target for this devastating neurodegenerative disorder.

Introduction: The Rationale for Targeting PDE10A in Huntington's Disease

Huntington's disease is an inherited neurodegenerative disorder characterized by the progressive loss of medium spiny neurons (MSNs) in the striatum, leading to motor, cognitive, and psychiatric dysfunction. A key pathological mechanism implicated in HD is the dysregulation of intracellular signaling cascades that are critical for neuronal survival and function.

Phosphodiesterase 10A (PDE10A) is an enzyme highly enriched in the striatal MSNs, the neuronal population most vulnerable in HD.[1] It plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways.[2] Notably, the cAMP/PKA/CREB signaling cascade, which is vital for neuronal survival and plasticity, is impaired in HD.[3][4]

Preclinical studies with other selective PDE10A inhibitors, such as TP-10, have demonstrated significant therapeutic benefits in the R6/2 mouse model of HD. These benefits include improved motor function, reduced striatal and cortical atrophy, and a decrease in the formation of mutant huntingtin (mHTT) aggregates.[3][5] Furthermore, PDE10A inhibition has been shown to increase levels of phosphorylated CREB (pCREB) and brain-derived neurotrophic factor (BDNF), both of which are neuroprotective and deficient in the HD brain.[3][6]

Given that this compound is a potent and highly selective PDE10A inhibitor, there is a strong scientific basis to hypothesize that it will exert neuroprotective effects in preclinical models of Huntington's disease. This guide provides a roadmap for investigating this hypothesis.

Proposed Preclinical Investigation of this compound in an HD Mouse Model

The following sections detail a proposed study design to evaluate the efficacy of this compound in a widely used transgenic mouse model of HD, such as the R6/2 or BACHD model.

Data Presentation: Hypothetical Efficacy of this compound

The following tables present hypothetical data based on published results for other PDE10A inhibitors in HD mouse models. These tables are intended to illustrate the expected outcomes of a preclinical study with this compound.

Table 1: Effect of this compound on Motor Function in R6/2 Mice

Treatment GroupRotarod Performance (latency to fall, seconds) at 12 weeksOpen Field Activity (total distance traveled, cm) at 12 weeksHindlimb Clasping Score (0-3) at 12 weeks
Wild-Type + Vehicle180 ± 153500 ± 3000.1 ± 0.1
R6/2 + Vehicle60 ± 101500 ± 2002.5 ± 0.3
R6/2 + this compound (low dose)90 ± 122000 ± 2501.8 ± 0.4
R6/2 + this compound (high dose)120 ± 182500 ± 2801.2 ± 0.3

Table 2: Effect of this compound on Neuropathology in R6/2 Mice

Treatment GroupStriatal Volume (mm³) at 13 weeksCortical Thickness (mm) at 13 weeksNumber of mHTT Aggregates (per 1000 µm²) in Striatum
Wild-Type + Vehicle25 ± 1.51.8 ± 0.10
R6/2 + Vehicle15 ± 1.21.2 ± 0.150 ± 8
R6/2 + this compound (low dose)18 ± 1.41.4 ± 0.135 ± 6
R6/2 + this compound (high dose)21 ± 1.61.6 ± 0.120 ± 4

Table 3: Effect of this compound on Neuroprotective Pathways in R6/2 Mice

Treatment GroupStriatal pCREB Levels (% of Wild-Type)Striatal BDNF Levels (% of Wild-Type)
Wild-Type + Vehicle100%100%
R6/2 + Vehicle40%50%
R6/2 + this compound (low dose)65%70%
R6/2 + this compound (high dose)85%90%

Experimental Protocols

Animal Models

A well-characterized mouse model of HD, such as the R6/2 or BACHD transgenic line, should be used.[7][8] These models exhibit a progressive HD-like phenotype, including motor deficits and neuropathological changes.[9][10] Both male and female mice should be included in the study, with littermates randomly assigned to treatment groups.

Drug Administration

This compound would be administered chronically, beginning before or at the onset of symptoms, depending on the study's objective (preventative or therapeutic). The drug can be delivered via oral gavage, intraperitoneal injection, or formulated in the diet. A vehicle-treated group and wild-type controls are essential.

Behavioral Testing

A battery of behavioral tests should be performed at regular intervals to assess motor function.

  • Rotarod Test: This test measures motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[11]

  • Open Field Test: This test assesses locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movements are tracked to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Hindlimb Clasping: This is a simple neurological reflex test. Mice are suspended by their tails, and the degree of hindlimb clasping is scored. This is a characteristic feature of many HD mouse models.

Histological and Immunohistochemical Analysis

At the end of the study, brain tissue will be collected for histological and immunohistochemical analysis.

  • Striatal and Cortical Volume: Brain sections will be stained with a neuronal marker (e.g., NeuN) to measure the volume of the striatum and the thickness of the cortex, which are known to atrophy in HD.[12][13]

  • Mutant Huntingtin (mHTT) Aggregates: Immunohistochemistry using an antibody specific for mHTT (e.g., EM48) will be used to quantify the number and size of intracellular aggregates in the striatum and cortex.[14]

  • Neuronal Cell Counts: Stereological methods can be employed to estimate the number of surviving neurons in the striatum.

Biochemical Analysis

Brain tissue will be analyzed to measure the levels of key proteins in the targeted signaling pathway.

  • Western Blotting: This technique will be used to quantify the levels of phosphorylated CREB (pCREB) and total CREB, as well as Brain-Derived Neurotrophic Factor (BDNF), in striatal and cortical tissue lysates.

Visualizations: Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway in Medium Spiny Neurons

PDE10A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC Gs CREB CREB NMDAR->CREB Ca2+ influx cAMP cAMP AC->cAMP converts ATP ATP ATP->AC AMP AMP cAMP->AMP hydrolyzed by PKA PKA cAMP->PKA activates PKA->CREB phosphorylates pCREB pCREB CREB->pCREB BDNF BDNF Transcription pCREB->BDNF promotes PDE10A PDE10A PDE10A->cAMP AMG579 This compound AMG579->PDE10A inhibits

Caption: PDE10A signaling cascade in a medium spiny neuron.

Experimental Workflow for Investigating this compound in HD Mice

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis cluster_outcome Outcome Assessment A1 Select HD Mouse Model (e.g., R6/2) A2 Randomize into Treatment Groups: - Wild-Type + Vehicle - HD + Vehicle - HD + this compound (low dose) - HD + this compound (high dose) A1->A2 B1 Chronic this compound Administration A2->B1 B2 Regular Behavioral Testing: - Rotarod - Open Field - Clasping B1->B2 C1 Tissue Collection (Brain) B2->C1 C2 Histological Analysis: - Striatal Volume - Cortical Thickness - mHTT Aggregates C1->C2 C3 Biochemical Analysis: - pCREB Levels - BDNF Levels C1->C3 D1 Data Analysis and Statistical Comparison C2->D1 C3->D1 D2 Evaluation of Therapeutic Efficacy D1->D2

Caption: Proposed experimental workflow for this compound in an HD mouse model.

Conclusion

The potent and selective PDE10A inhibitor, this compound, represents a promising therapeutic candidate for Huntington's disease. The strong scientific rationale, based on the crucial role of PDE10A in the striatum and the positive preclinical results of other PDE10A inhibitors, warrants a thorough investigation of this compound in established HD animal models. The experimental framework outlined in this technical guide provides a comprehensive approach to evaluating its potential to modify the course of this devastating disease. Successful outcomes from such studies would provide the necessary foundation for advancing this compound into clinical development for the treatment of Huntington's disease.

References

AMG 579: A Potential Novel Therapeutic for Alcohol Use Disorder - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alcohol Use Disorder (AUD) presents a significant global health challenge with a substantial unmet medical need for more effective pharmacotherapies. Emerging preclinical evidence suggests that targeting the phosphodiesterase 10A (PDE10A) enzyme may offer a novel therapeutic strategy. This technical guide provides an in-depth overview of AMG 579, a potent and selective PDE10A inhibitor, as a potential therapeutic agent for AUD. While direct clinical data for this indication is not yet available, this document consolidates the existing preclinical evidence, mechanism of action, and pharmacokinetic profile of this compound. Furthermore, it details representative experimental protocols for evaluating such compounds in preclinical models of alcohol consumption.

Introduction to this compound and the Role of PDE10A in Alcohol Use Disorder

This compound is a small molecule that acts as a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in reward, motivation, and the development of addictive behaviors. The enzyme plays a crucial role in regulating intracellular signaling cascades by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Chronic alcohol exposure is known to dysregulate these signaling pathways within the striatum, contributing to the neuroadaptations that underlie the transition from controlled drinking to compulsive alcohol seeking and consumption. By inhibiting PDE10A, this compound can increase the levels of cAMP and cGMP, thereby modulating the activity of striatal neurons and potentially counteracting the neurochemical imbalances associated with AUD. Preclinical research indicates that PDE10A inhibition can reduce the self-administration of alcohol in rodent models, suggesting a therapeutic potential for this class of compounds.[4][5][6][7]

Preclinical Evidence for this compound in Alcohol Consumption

A doctoral dissertation by Saumya Ranjan has provided initial evidence that this compound can dose-dependently reduce ethanol consumption in rats.[5] While the specific quantitative data from this study is not yet publicly available in peer-reviewed literature, the finding aligns with broader research on the role of PDE10A inhibitors in modulating alcohol-related behaviors.

Supporting Preclinical Data with Other PDE10A Inhibitors

Studies with other selective PDE10A inhibitors, such as TP-10 and MR1916, have demonstrated a reduction in alcohol self-administration in rats.[4][6][7] These findings provide a strong rationale for the further investigation of this compound for AUD. For instance, the PDE10A inhibitor TP-10 was shown to dose-dependently decrease alcohol self-administration in rats.[5]

Table 1: Representative Preclinical Efficacy of a PDE10A Inhibitor (TP-10) on Alcohol Self-Administration in Rats

Dose of TP-10 (mg/kg)Mean Reduction in Alcohol-Reinforced Lever Presses (%)Reference
0.562Significant reduction observed[5]
1.0Significant reduction observed[5]

Note: This data is for the PDE10A inhibitor TP-10 and is presented as a representative example. Specific quantitative data for this compound's effect on alcohol consumption is not currently available in the public domain.

Mechanism of Action: The PDE10A Signaling Pathway

The therapeutic potential of this compound in AUD is predicated on its ability to modulate the signaling pathways within the striatal medium spiny neurons (MSNs). These neurons are broadly classified into two pathways: the direct pathway (dMSNs) and the indirect pathway (iMSNs), which have opposing effects on motor output and reward-related behaviors. Chronic alcohol use is thought to create an imbalance in the activity of these two pathways.

By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate a number of downstream targets, including the DARPP-32 protein and various ion channels, ultimately leading to a modulation of neuronal excitability and gene expression. The net effect is a potential re-balancing of the direct and indirect pathways, which may contribute to a reduction in compulsive alcohol seeking.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylate Cyclase D1R->AC + cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE10A->AMP AMG579 This compound AMG579->PDE10A Inhibits Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream Phosphorylates Neuronal_Response Modulation of Neuronal Response Downstream->Neuronal_Response Leads to

Figure 1: Simplified PDE10A signaling pathway in a medium spiny neuron.

Pharmacokinetics and Physicochemical Properties of this compound

The development of a successful CNS therapeutic requires favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier and achieve sufficient target engagement. This compound has been characterized in several preclinical species.

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
IC50 for PDE10A 0.1 nMIn vitro[1][2]
Oral Bioavailability 72%Dog[1][2]
Brain Target Occupancy 86-91% at 10 mg/kgRat[8]
Selectivity High selectivity over other PDE isoformsIn vitro[3]

Experimental Protocols for Preclinical Evaluation

The evaluation of potential therapeutics for AUD in preclinical models typically involves operant self-administration paradigms. The following is a representative protocol for assessing the effect of a compound like this compound on alcohol consumption in rats.

Operant Alcohol Self-Administration in Rats

Objective: To determine if this compound reduces voluntary alcohol consumption in rats trained to self-administer alcohol.

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.

Procedure:

  • Acquisition of Alcohol Self-Administration:

    • Rats are first trained to press a lever for a sucrose solution, which is gradually replaced with an ethanol solution (e.g., 10-20% v/v).

    • Training sessions are typically conducted daily for a set duration (e.g., 30-60 minutes).

    • The establishment of stable baseline alcohol intake is a prerequisite for drug testing.

  • Drug Administration:

    • Once stable responding is achieved, rats are administered this compound or vehicle prior to the self-administration session.

    • A within-subjects design is often employed, where each rat receives all doses of the drug in a counterbalanced order.

    • A washout period is included between drug administration days.

  • Data Collection and Analysis:

    • The primary outcome measure is the number of lever presses on the active (alcohol-reinforced) and inactive levers.

    • The volume of alcohol consumed is also recorded.

    • Data are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of the drug on alcohol intake.

Experimental_Workflow Habituation Habituation to Operant Chambers Acquisition Acquisition of Sucrose Self-Administration Habituation->Acquisition Substitution Gradual Substitution of Sucrose with Ethanol Acquisition->Substitution Baseline Establishment of Stable Baseline Ethanol Intake Substitution->Baseline Drug_Testing Drug Testing Phase (this compound vs. Vehicle) Baseline->Drug_Testing Data_Analysis Data Collection and Statistical Analysis Drug_Testing->Data_Analysis

Figure 2: A typical experimental workflow for preclinical evaluation.

Safety and Toxicology

Comprehensive safety and toxicology studies are essential for the development of any new therapeutic. While specific toxicology data for this compound in the context of alcohol consumption studies are not publicly available, general preclinical safety assessments would include:

  • In vitro safety pharmacology: Evaluation of off-target effects on a panel of receptors and enzymes.

  • In vivo safety pharmacology: Assessment of effects on cardiovascular, respiratory, and central nervous system function.

  • Repeated-dose toxicology studies: Determination of the no-observed-adverse-effect level (NOAEL) in rodent and non-rodent species.

Future Directions and Conclusion

The preclinical evidence, although preliminary, provides a compelling rationale for the further investigation of this compound as a potential therapeutic for Alcohol Use Disorder. The potent and selective inhibition of PDE10A, coupled with favorable pharmacokinetic properties, makes this compound a promising candidate.

The critical next steps in the development of this compound for this indication include:

  • Publication of detailed preclinical efficacy and safety data: The quantitative results from the preclinical studies on alcohol consumption are needed to fully assess the potential of this compound.

  • IND-enabling toxicology studies: A comprehensive toxicology package will be required to support the initiation of clinical trials.

  • Phase I clinical trials: The safety, tolerability, and pharmacokinetics of this compound will need to be evaluated in healthy volunteers.

  • Phase II proof-of-concept studies: Well-designed clinical trials in patients with AUD will be necessary to determine the efficacy of this compound in reducing alcohol consumption and craving.

References

Pharmacological Profile of AMG 579: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of AMG 579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The information presented herein is intended for a scientific audience and details the mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols for this clinical candidate.

Core Pharmacological Properties

This compound is a novel small molecule that has been identified as a highly potent, selective, and orally bioavailable inhibitor of PDE10A.[1][2][3][4] Its development as a clinical candidate stems from its promising preclinical profile, demonstrating robust target engagement and efficacy in behavioral models relevant to central nervous system (CNS) disorders.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueTarget/Isoform
IC50 0.1 nMPDE10A[1][5][2][3]
IC50 > 30 µMOther PDE Isoforms[5][2]

Mechanism of Action: PDE10A Inhibition

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling. By inhibiting PDE10A, this compound leads to an accumulation of cAMP and cGMP in cells, thereby modulating downstream signaling pathways. This mechanism is of particular interest in the treatment of certain neuropsychiatric disorders where dysregulation of these signaling cascades is implicated.

PDE10A_Inhibition cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_pde10a PDE10A Action cluster_downstream Downstream Effects ATP ATP AC_GC Adenylate & Guanylate Cyclases ATP->AC_GC Activation GTP GTP GTP->AC_GC Activation cAMP cAMP AC_GC->cAMP synthesis cGMP cGMP AC_GC->cGMP synthesis PDE10A PDE10A cAMP->PDE10A hydrolysis PKA_PKG PKA / PKG Activation cAMP->PKA_PKG activates cGMP->PDE10A hydrolysis cGMP->PKA_PKG activates AMP_GMP AMP / GMP PDE10A->AMP_GMP to AMP/GMP AMG_579 This compound AMG_579->PDE10A Inhibition Cellular_Response Modulation of Cellular Response PKA_PKG->Cellular_Response

Diagram 1: this compound Mechanism of Action.

Preclinical In Vivo Pharmacology

The in vivo profile of this compound has been characterized in multiple preclinical species, demonstrating its potential for CNS applications.

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
ParameterValueSpeciesModel/Assay
Minimum Effective Dose 0.3 mg/kgRatPhencyclidine-induced Locomotor Activity (PCP-LMA)[1][3]
Oral Bioavailability 72%DogN/A[1][3]
ED50 (Target Occupancy) 4.5 mg/kgRatIn vivo LC-MS/MS Target Occupancy[6]
EC50 (Target Occupancy, Total Plasma) 2.0 µMRatIn vivo LC-MS/MS Target Occupancy[6]
EC50 (Target Occupancy, Unbound Free Plasma) 7.9 nMRatIn vivo LC-MS/MS Target Occupancy[6]
EC50 (Target Occupancy, Striatum) 0.7 µMRatIn vivo LC-MS/MS Target Occupancy[6]
EC50 (Target Occupancy, Unbound Free Striatum) 2.9 nMRatIn vivo LC-MS/MS Target Occupancy[6]
Table 3: In Vivo PDE10A Target Occupancy in Rats
Oral Dose (mg/kg)Mean Target Occupancy (%)Formulation
1050Formulation 1
3063Formulation 1
1074.9Formulation 2 (30% hydroxypropyl β-cyclodextrin, 1% HPMC pH 2 w/MSA)[6]
3086.7Formulation 2 (30% hydroxypropyl β-cyclodextrin, 1% HPMC pH 2 w/MSA)[6]

Experimental Protocols

Phencyclidine-induced Locomotor Activity (PCP-LMA) in Rats

This behavioral model is utilized to assess the antipsychotic-like potential of compounds.

Experimental Workflow:

PCP_LMA_Workflow Subjects Adult male Sprague-Dawley rats (250-280 g) Dosing Oral administration of this compound (0.1, 0.3, 1, and 3 mg/kg) or vehicle Subjects->Dosing Pre_treatment 1 hour pre-treatment period Dosing->Pre_treatment PCP_Admin Administration of Phencyclidine (PCP) Pre_treatment->PCP_Admin LMA_Measurement Quantification of locomotor activity (number of beam breaks) for 2 hours PCP_Admin->LMA_Measurement Data_Analysis Statistical analysis of beam breaks to determine efficacy LMA_Measurement->Data_Analysis

Diagram 2: PCP-LMA Experimental Workflow.

Protocol Details:

  • Subjects: Adult male Sprague-Dawley rats weighing between 250-280 g were used for the study.[1][3]

  • Dosing: Animals were orally dosed with this compound at 0.1, 0.3, 1, and 3 mg/kg or vehicle.[1][3]

  • Pre-treatment: A 1-hour pre-treatment period was observed following the administration of this compound or vehicle.[1][3]

  • PCP Administration: After the pre-treatment period, phencyclidine (PCP) was administered to induce hyperlocomotion.

  • Locomotor Activity Measurement: The locomotor activity of the rats was quantified by the number of beam breaks over a 2-hour period.[1][3]

  • Data Analysis: The data was analyzed to determine the effect of this compound on PCP-induced locomotor activity. A statistically significant reduction in beam breaks compared to the vehicle group indicated efficacy.[1]

In Vivo Target Occupancy (TO) Study in Rats

This study was conducted to measure the degree of PDE10A engagement by this compound in the brain.

Experimental Workflow:

TO_Workflow Subjects Sprague-Dawley rats Blocker_Admin Oral administration of this compound (blocker) at various doses (0.1 - 30 mg/kg) Subjects->Blocker_Admin Pre_blocker_period 1.5 hours post-blocker administration Blocker_Admin->Pre_blocker_period Tracer_Admin Intravenous administration of tracer (e.g., AMG 580 at 5 µg/kg) Pre_blocker_period->Tracer_Admin Post_tracer_period 30 minutes post-tracer administration Tracer_Admin->Post_tracer_period Tissue_Collection Collection of brain tissue (striatum, thalamus) and blood samples Post_tracer_period->Tissue_Collection LC_MS_MS Analysis of tracer and blocker levels by LC-MS/MS Tissue_Collection->LC_MS_MS TO_Calculation Calculation of PDE10A target occupancy LC_MS_MS->TO_Calculation

Diagram 3: Target Occupancy Study Workflow.

Protocol Details:

  • Subjects: Sprague-Dawley rats were used in this study.[7]

  • Blocker Administration: this compound (the "blocker") was administered orally at doses ranging from 0.1 to 30 mg/kg.[7]

  • Tracer Administration: 1.5 hours after the administration of this compound, a tracer molecule (such as AMG 580) was administered intravenously at a dose of 5 µg/kg.[7]

  • Tissue Collection: 30 minutes following the tracer administration, blood and brain tissues (specifically the striatum and thalamus) were collected.[7]

  • Analysis: The concentrations of both the tracer and this compound in the collected tissues were determined using liquid chromatography-mass spectrometry (LC-MS/MS).[7]

  • Target Occupancy Calculation: The level of PDE10A target occupancy was calculated based on the displacement of the tracer by this compound in a dose-dependent manner.[7]

Conclusion

This compound is a potent and selective PDE10A inhibitor with excellent oral bioavailability and CNS penetration.[5][2] Its ability to modulate cAMP/cGMP signaling in the brain, coupled with demonstrated in vivo efficacy in relevant behavioral models, positions it as a promising clinical candidate for the treatment of neuropsychiatric disorders. The detailed pharmacological profile and experimental data presented in this guide provide a solid foundation for further research and development of this compound.

References

AMG 579: A Technical Guide to CNS Distribution and Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) distribution and blood-brain barrier (BBB) penetration of AMG 579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound has been investigated for its therapeutic potential in neurological and psychiatric disorders, making its ability to engage its target in the brain a critical aspect of its pharmacological profile.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effect by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling cascades by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of these second messengers, thereby modulating the activity of downstream signaling pathways, including the dopamine D1 and D2 receptor pathways, which are implicated in conditions such as schizophrenia.[1][2]

Signaling Pathway of PDE10A Inhibition

PDE10A_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA + PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling PKA->Downstream AMP AMP PDE10A->AMP AMG579 This compound AMG579->PDE10A inhibits

Caption: PDE10A inhibition by this compound increases cAMP levels.

CNS Distribution and Blood-Brain Barrier Penetration: Quantitative Data

This compound is characterized as a CNS penetrant and orally bioavailable molecule.[3][4] Preclinical studies in rats have demonstrated its ability to cross the blood-brain barrier and achieve significant target occupancy in the brain.

In Vivo Target Occupancy in Rats

The in vivo target occupancy of PDE10A by this compound has been determined in rats using a tracer-based method with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results demonstrate a dose-dependent increase in target occupancy in the striatum, a key brain region for PDE10A's function.

Oral Dose (mg/kg)Mean PDE10A Occupancy in Striatum (%)
0.14.4
1074.9
3086.7

Data derived from a study utilizing two different formulations of this compound.[5]

Target Occupancy Potency in Rats
ParameterValueTissue/Matrix
ED₅₀4.5 mg/kgStriatum
EC₅₀ (total)2.0 µMPlasma
EC₅₀ (unbound)7.9 nMPlasma
EC₅₀ (total)0.7 µMStriatum
EC₅₀ (unbound)2.9 nMStriatum

ED₅₀ represents the dose required to achieve 50% of the maximal effect (target occupancy). EC₅₀ represents the concentration required to achieve 50% of the maximal effect.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are crucial for the interpretation and replication of the findings. The following sections outline the methodologies for key in vivo studies.

In Vivo Target Occupancy Study (Representative Protocol)

This protocol describes a general method for determining target occupancy in the brain using a tracer and LC-MS/MS, as specific details for the this compound studies are not fully published.

Target_Occupancy_Workflow cluster_animal Animal Dosing cluster_sample Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Dosing Oral administration of this compound to Sprague-Dawley rats Tracer Intravenous administration of PDE10A tracer (e.g., AMG 580) Dosing->Tracer Sacrifice Euthanasia and tissue collection Tracer->Sacrifice Dissection Dissection of brain regions (striatum, thalamus) and plasma collection Sacrifice->Dissection Homogenization Tissue homogenization Dissection->Homogenization Extraction Extraction of this compound and tracer Homogenization->Extraction LCMS Quantification by LC-MS/MS Extraction->LCMS Calculation Calculation of target occupancy based on tracer displacement LCMS->Calculation

Caption: Workflow for in vivo target occupancy determination.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.[1]

  • Dosing:

    • This compound is administered orally at various doses.

    • After a specified pretreatment time, a potent and selective PDE10A tracer (e.g., AMG 580) is administered intravenously.[6]

  • Sample Collection:

    • At a predetermined time after tracer administration, animals are euthanized.

    • Blood is collected for plasma preparation.

    • Brains are rapidly removed, and specific regions of interest (e.g., striatum, thalamus) are dissected.[5][6]

  • Sample Preparation:

    • Brain tissue is homogenized.

    • This compound and the tracer are extracted from plasma and brain homogenates, typically using protein precipitation or liquid-liquid extraction.

  • Bioanalysis:

    • Concentrations of this compound and the tracer in the extracts are determined using a validated LC-MS/MS method.

  • Data Analysis:

    • Target occupancy is calculated by comparing the amount of tracer binding in the brain of this compound-treated animals to that in vehicle-treated control animals.

Phencyclidine (PCP)-Induced Locomotor Activity Model

This behavioral model is used to assess the antipsychotic-like potential of compounds.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-280 g) are used.[1]

  • Dosing:

    • This compound is administered orally at doses of 0.1, 0.3, 1, and 3 mg/kg.[1]

    • One hour after this compound administration, phencyclidine (PCP) is administered to induce hyperlocomotion.[1]

  • Behavioral Assessment:

    • The locomotor activity of the rats is quantified by the number of beam breaks in an automated activity monitoring system.[1]

    • Data is collected over a 2-hour period following PCP administration.[1]

  • Data Analysis:

    • The effect of this compound on PCP-induced hyperlocomotion is determined by comparing the locomotor activity of treated animals to that of vehicle-treated controls. A statistically significant reduction in beam breaks indicates antipsychotic-like activity.[1] A minimum effective dose of 0.3 mg/kg has been reported for this compound in this model.[1]

Summary and Conclusion

This compound is a potent, selective, and orally bioavailable PDE10A inhibitor that effectively penetrates the blood-brain barrier and engages its target in the CNS. Preclinical studies have demonstrated a clear dose-dependent target occupancy in the striatum of rats, which correlates with efficacy in a behavioral model of psychosis. The quantitative data on CNS distribution and target engagement, along with the established experimental protocols, provide a strong foundation for the further development and clinical investigation of this compound and other PDE10A inhibitors for the treatment of neurological and psychiatric disorders. Further studies to fully characterize the pharmacokinetic/pharmacodynamic relationship, including detailed brain-to-plasma and CSF concentration profiles, will be valuable in optimizing dosing strategies for clinical trials.

References

Early-Stage Clinical Trial Data for AMG 579: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available information, no early-stage clinical trial data for a compound designated AMG 579 has been identified. The available research exclusively pertains to preclinical studies of this compound, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This document summarizes the existing preclinical information and clarifies the distinction from another similarly named compound, KT-579.

This compound: A Preclinical Phosphodiesterase 10A (PDE10A) Inhibitor

This compound has been characterized in scientific literature as a highly potent and selective inhibitor of PDE10A, an enzyme primarily expressed in the brain's striatum.[1][2][3][4][5] Preclinical investigations have focused on its potential as a therapeutic agent for neurological and psychiatric disorders.

Preclinical Data Summary
ParameterValueSpeciesReference
IC50 for PDE10A 0.1 nMIn vitro[1][3][4]
Selectivity >30 µM against other PDE isoformsIn vitro[4]
Oral Bioavailability 72%Dog[1][3]
Minimum Effective Dose (PCP-LMA model) 0.3 mg/kgRat[1][3]
Brain Target Occupancy (at 10 mg/kg) 86-91%Rat[5]

PCP-LMA Model: Phencyclidine-induced locomotor activity model.

Experimental Protocols

The primary preclinical efficacy of this compound was assessed using the phencyclidine (PCP)-induced locomotor activity (LMA) model in rats. This model is commonly used to screen for antipsychotic potential.

PCP-Induced Locomotor Activity Protocol (as described in preclinical studies):

  • Adult male Sprague-Dawley rats (250-280 g) were used.[1][3]

  • Animals were orally (PO) dosed with this compound at concentrations of 0.1, 0.3, 1, and 3 mg/kg.[3]

  • One hour post-dosing, rats were administered PCP.[3]

  • Locomotor activity was quantified by the number of beam breaks over a 2-hour period.[1][3]

Signaling Pathway

This compound's mechanism of action centers on the inhibition of PDE10A. This enzyme is a key regulator of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are crucial for neuronal function.

PDE10A_Inhibition cluster_downstream Downstream Signaling camp_cgmp ↑ cAMP / cGMP pka_pkg ↑ PKA / PKG Activity camp_cgmp->pka_pkg darpp32 ↑ DARPP-32 Phosphorylation pka_pkg->darpp32 gene_expression Altered Gene Expression darpp32->gene_expression neuronal_activity Modulation of Neuronal Activity gene_expression->neuronal_activity amg579 This compound pde10a PDE10A amg579->pde10a Inhibits pde10a->camp_cgmp Degrades

Figure 1: Simplified signaling pathway of this compound action. By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to the activation of downstream signaling cascades that modulate neuronal activity.

Distinguishing this compound from KT-579

It is important to note that a different investigational drug, KT-579 , is currently in preclinical development by Kymera Therapeutics. KT-579 is a first-in-class oral interferon regulatory factor 5 (IRF5) degrader being studied for autoimmune diseases.[6][7][8] To avoid confusion, researchers should be aware that this compound and KT-579 are distinct molecules with different mechanisms of action and therapeutic targets.

References

Methodological & Application

Application Note: Measuring cAMP Levels Following Amg 579 Treatment in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amg 579 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular processes, including inflammation, cell proliferation, and apoptosis. This application note provides a detailed protocol for the quantification of intracellular cAMP levels in cultured cells following treatment with this compound, utilizing a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway

The mechanism by which this compound modulates intracellular cAMP levels is depicted in the following signaling pathway diagram.

cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts from ATP Ligand Ligand Ligand->GPCR Activation ATP ATP AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Hydrolyzes Amg_579 This compound Amg_579->PDE4 Inhibits Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events

Caption: this compound inhibits PDE4, preventing cAMP degradation and increasing cellular response.

Experimental Protocol: Quantification of Intracellular cAMP Levels

This protocol outlines the steps for treating cultured cells with this compound and subsequently measuring intracellular cAMP levels using a commercially available cAMP ELISA kit.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation during cell lysis)

  • Cell lysis buffer

  • cAMP ELISA kit

  • Microplate reader

Experimental Workflow:

Cell_Seeding 1. Cell Seeding Amg579_Treatment 2. This compound Treatment Cell_Seeding->Amg579_Treatment Cell_Lysis 3. Cell Lysis Amg579_Treatment->Cell_Lysis ELISA 4. cAMP ELISA Cell_Lysis->ELISA Data_Analysis 5. Data Analysis ELISA->Data_Analysis

Application Notes and Protocols: The PCP-Induced Hyperlocomotion Model Featuring AMG 579

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the phencyclidine (PCP)-induced hyperlocomotion model in rodents to evaluate the therapeutic potential of AMG 579, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. This model is a well-established preclinical paradigm for screening compounds with potential antipsychotic activity, particularly for the positive symptoms of schizophrenia.

Introduction

Phencyclidine (PCP) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In humans, PCP can induce a psychotic state that closely resembles schizophrenia, including positive symptoms (such as hallucinations and delusions), negative symptoms (such as social withdrawal), and cognitive deficits.[1][2] In rodents, acute administration of PCP reliably produces a range of behaviors considered analogous to these symptoms, most notably hyperlocomotion, which serves as a quantifiable index for the positive symptoms of schizophrenia.[1][3]

This compound is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 10A (PDE10A) with an IC50 of 0.1 nM.[4][5][6] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and reward. By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways that are implicated in the pathophysiology of schizophrenia. Preclinical studies have demonstrated that this compound can attenuate PCP-induced hyperlocomotion in a dose-dependent manner, suggesting its potential as a novel antipsychotic agent.[7]

Data Presentation

The following tables present a summary of the quantitative data on the effect of this compound on PCP-induced hyperlocomotion in rats. This data is illustrative and based on the reported dose-dependent efficacy. Actual results may vary based on specific experimental conditions.

Table 1: Dose-Response Effect of this compound on PCP-Induced Hyperlocomotion in Rats

Treatment GroupDose (mg/kg, p.o.)NMean Locomotor Activity (Beam Breaks / 120 min)% Inhibition of PCP Effect
Vehicle + Vehicle-10500 ± 50-
Vehicle + PCP2.5 (s.c.)103500 ± 2500%
This compound + PCP0.1103150 ± 20010%
This compound + PCP0.3102450 ± 18030%
This compound + PCP1.0101550 ± 15055%
This compound + PCP3.010800 ± 10077%

Data are presented as mean ± SEM. PCP was administered 60 minutes after this compound or vehicle.

Table 2: Time-Course of the Effect of this compound on PCP-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)0-30 min (Beam Breaks)30-60 min (Beam Breaks)60-90 min (Beam Breaks)90-120 min (Beam Breaks)
Vehicle + PCP2.5 (s.c.)1200 ± 1001000 ± 90800 ± 70500 ± 50
This compound + PCP1.0 (p.o.)600 ± 60450 ± 50300 ± 40200 ± 30

Data are presented as mean ± SEM for locomotor activity in 30-minute bins following PCP administration.

Signaling Pathways

PCP-Induced Glutamatergic Dysregulation

PCP, as a non-competitive NMDA receptor antagonist, blocks the normal flow of ions through the receptor channel. This leads to a compensatory increase in presynaptic glutamate release, resulting in a hyperglutamatergic state that over-activates other glutamate receptors, such as AMPA receptors. This cascade of events is thought to contribute to the downstream dysregulation of dopaminergic and serotonergic pathways, ultimately leading to hyperlocomotion.

PCP_Signaling_Pathway PCP PCP NMDAR NMDA Receptor PCP->NMDAR Antagonism Glutamate_Neuron Glutamatergic Neuron NMDAR->Glutamate_Neuron Inhibition Glutamate_Release ↑ Glutamate Release Glutamate_Neuron->Glutamate_Release AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Activation Downstream_Signaling Downstream Signaling (Dopamine/Serotonin Dysregulation) AMPA_Receptor->Downstream_Signaling Hyperlocomotion Hyperlocomotion Downstream_Signaling->Hyperlocomotion

Caption: PCP's antagonism of NMDA receptors leads to increased glutamate release and subsequent hyperlocomotion.

Mechanism of Action of this compound

This compound inhibits PDE10A, an enzyme that degrades cyclic nucleotides (cAMP and cGMP). By preventing their breakdown, this compound increases the levels of these second messengers, which in turn activates Protein Kinase A (PKA). This activation has a dual effect on dopamine signaling: it potentiates the signaling of D1 receptors (Gs-coupled) and inhibits the signaling of D2 receptors (Gi-coupled). This modulation of striatal dopamine signaling is believed to be the mechanism by which this compound counteracts the effects of PCP.

AMG579_Signaling_Pathway cluster_neuron Medium Spiny Neuron AMG579 This compound PDE10A PDE10A AMG579->PDE10A Inhibition cAMP ↑ cAMP PDE10A->cAMP Degradation PKA ↑ PKA cAMP->PKA Activation D1R D1 Receptor Signaling PKA->D1R Potentiation D2R D2 Receptor Signaling PKA->D2R Inhibition Therapeutic_Effect Therapeutic Effect D1R->Therapeutic_Effect D2R->Therapeutic_Effect

Caption: this compound inhibits PDE10A, leading to modulation of dopamine D1 and D2 receptor signaling pathways.

Experimental Protocols

Rodent PCP-Induced Hyperlocomotion Model

Objective: To assess the ability of a test compound (this compound) to reverse the hyperlocomotor activity induced by PCP in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Phencyclidine hydrochloride (PCP)

  • This compound

  • Vehicle for PCP (e.g., 0.9% saline)

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • Open field activity chambers equipped with photobeam detectors

  • Standard laboratory animal housing and husbandry equipment

Experimental Workflow:

Experimental_Workflow Acclimatization Animal Acclimatization (≥ 7 days) Habituation Habituation to Activity Chambers (60 min) Acclimatization->Habituation Dosing_AMG579 This compound / Vehicle Administration (p.o.) Habituation->Dosing_AMG579 Pretreatment_Period Pretreatment Period (60 min) Dosing_AMG579->Pretreatment_Period Dosing_PCP PCP / Vehicle Administration (s.c.) Pretreatment_Period->Dosing_PCP Data_Collection Locomotor Activity Recording (120 min) Dosing_PCP->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Workflow for the PCP-induced hyperlocomotion study with this compound.

Procedure:

  • Animal Acclimatization: Upon arrival, house rats in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least 7 days for acclimatization to the facility before any experimental procedures. Provide ad libitum access to food and water.

  • Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat individually into an open field activity chamber and allow for a 60-minute habituation period for baseline activity to stabilize.

  • This compound Administration: Following the habituation period, remove the rats from the chambers and administer this compound or its vehicle orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). Return the animals to their home cages for the pretreatment period.

  • Pretreatment Period: Allow a 60-minute pretreatment period after this compound administration for adequate drug absorption and distribution.

  • PCP Administration: After the pretreatment period, administer PCP (2.5 mg/kg) or its vehicle subcutaneously (s.c.).

  • Data Collection: Immediately after PCP or vehicle injection, place the rats back into the activity chambers and record locomotor activity (e.g., number of photobeam breaks) continuously for 120 minutes.

  • Data Analysis: Quantify locomotor activity in time bins (e.g., 5, 15, or 30 minutes) and as a total count over the entire recording session. Analyze the data using appropriate statistical methods, such as a one-way or two-way ANOVA followed by post-hoc tests, to compare treatment groups.

Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC) and with the goal of minimizing animal stress and suffering.

Conclusion

The PCP-induced hyperlocomotion model is a robust and reliable tool for the in vivo assessment of potential antipsychotic compounds. The PDE10A inhibitor this compound has demonstrated clear efficacy in this model, highlighting its potential for the treatment of schizophrenia. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic utility of this compound and other novel compounds targeting the PDE10A pathway.

References

Application Notes and Protocols: In Vivo Microdialysis for Pharmacokinetic Studies of AMG 579

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2] Its ability to penetrate the central nervous system (CNS) makes it a promising candidate for the treatment of neurological and psychiatric disorders.[3][4] Understanding the pharmacokinetic (PK) profile of this compound within the CNS is crucial for optimizing its therapeutic efficacy and safety. In vivo microdialysis is a powerful technique for obtaining time-resolved measurements of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions, providing critical data for pharmacokinetic and pharmacodynamic (PK/PD) modeling.[5][6][7]

These application notes provide a detailed protocol for conducting in vivo microdialysis studies to assess the pharmacokinetic profile of this compound in the rat brain.

Signaling Pathway of PDE10A

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Medium Spiny Neuron Dopamine_Release Dopamine Release D1R D1 Receptor Dopamine_Release->D1R Dopamine D2R D2 Receptor Dopamine_Release->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream AMP AMP PDE10A->AMP Hydrolysis AMG579 This compound AMG579->PDE10A Inhibits Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Animal->Stereotaxic Surgery Implant Guide Cannula (e.g., into Striatum) Stereotaxic->Surgery Recovery Allow for Surgical Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF (e.g., 1 µL/min) Probe->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Dosing Administer this compound (e.g., Intravenously) Baseline->Dosing Sampling Collect Time-Course Samples Dosing->Sampling Quantification Quantify this compound in Dialysate (LC-MS/MS) Sampling->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Reporting Data Reporting and Interpretation PK_Analysis->Reporting

References

Application Notes and Protocols for AMG 579 in Striatal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AMG 579, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in electrophysiological studies of striatal slices. The protocols outlined below are designed to facilitate the investigation of this compound's effects on the excitability and synaptic function of striatal neurons.

Introduction

This compound is a powerful research tool for probing the role of the cyclic nucleotide signaling pathways in the striatum. It is a highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons (MSNs) of the striatum. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers that modulate neuronal function. By inhibiting PDE10A, this compound is expected to increase the intracellular concentrations of cAMP and cGMP, thereby influencing the electrophysiological properties of striatal neurons. These notes offer detailed protocols for preparing striatal slices and performing whole-cell patch-clamp recordings to characterize the effects of this compound.

Hypothesized Electrophysiological Effects of this compound in Striatal Slices

Based on the known function of PDE10A in the striatum, inhibition by this compound is hypothesized to:

  • Increase Neuronal Excitability: Elevated levels of cAMP and cGMP can modulate the activity of various ion channels, leading to a depolarization of the resting membrane potential and an increase in the firing rate of MSNs in response to excitatory inputs.[1][2]

  • Potentiate Synaptic Transmission: Inhibition of PDE10A is expected to enhance both excitatory and inhibitory synaptic transmission onto MSNs. This could manifest as an increase in the amplitude and frequency of spontaneous and evoked postsynaptic currents.

  • Modulate Synaptic Plasticity: The cAMP/PKA signaling pathway is a critical regulator of synaptic plasticity. Therefore, this compound may influence the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD) at corticostriatal synapses.

  • Differential Effects on Direct and Indirect Pathway Neurons: PDE10A inhibition may have more pronounced effects on the indirect pathway (D2 receptor-expressing) MSNs compared to the direct pathway (D1 receptor-expressing) MSNs.[1][3][4]

Data Presentation

Quantitative data from electrophysiological experiments should be meticulously recorded and organized. The following tables provide a template for summarizing key findings.

Table 1: Effects of this compound on Intrinsic Membrane Properties of Striatal MSNs

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
Resting Membrane Potential (mV)
Input Resistance (MΩ)
Action Potential Threshold (mV)
Firing Frequency (Hz) at 2x Rheobase
Afterhyperpolarization Amplitude (mV)

Table 2: Effects of this compound on Spontaneous Postsynaptic Currents (sPSCs) in Striatal MSNs

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
sEPSC Frequency (Hz)
sEPSC Amplitude (pA)
sIPSC Frequency (Hz)
sIPSC Amplitude (pA)

Table 3: Effects of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Striatal MSNs

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
eEPSC Amplitude (pA)
Paired-Pulse Ratio (50 ms ISI)
NMDA/AMPA Ratio

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved, the following diagrams have been created using the DOT language.

PDE10A_Inhibition_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamate_Receptor Glutamate Receptor GC Guanylyl Cyclase Glutamate_Receptor->GC Activates Dopamine_Receptor Dopamine Receptor AC Adenylyl Cyclase Dopamine_Receptor->AC Activates/Inhibits cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKA PKA cAMP->PKA Activates cGMP->PDE10A Hydrolyzes PKG PKG cGMP->PKG Activates AMG579 This compound AMG579->PDE10A Inhibits Ion_Channels Ion Channels (e.g., K+, Na+, Ca2+) PKA->Ion_Channels Phosphorylates PKG->Ion_Channels Phosphorylates Neuronal_Excitability ↑ Neuronal Excitability Ion_Channels->Neuronal_Excitability

Diagram 1: this compound Signaling Pathway.

Striatal_Slice_Preparation_Workflow Anesthetize Anesthetize Animal (e.g., with isoflurane) Decapitate Decapitate and Rapidly Remove Brain Anesthetize->Decapitate Chill_Brain Chill Brain in Ice-Cold Slicing Solution Decapitate->Chill_Brain Slice_Brain Slice Coronal Sections (250-300 µm) with a Vibratome Chill_Brain->Slice_Brain Incubate_Slices Incubate Slices in Slicing Solution at 32-34°C for 30 min Slice_Brain->Incubate_Slices Recover_Slices Transfer Slices to aCSF at Room Temperature for at least 1 hour Incubate_Slices->Recover_Slices Ready_for_Recording Slices Ready for Electrophysiological Recording Recover_Slices->Ready_for_Recording

Diagram 2: Striatal Slice Preparation Workflow.

Whole_Cell_Recording_Workflow Transfer_Slice Transfer a Striatal Slice to the Recording Chamber and Perfuse with aCSF Identify_Neuron Identify a Healthy MSN using IR-DIC Microscopy Transfer_Slice->Identify_Neuron Obtain_Seal Approach with a Patch Pipette and Obtain a Gigaohm Seal (>1 GΩ) Identify_Neuron->Obtain_Seal Go_Whole_Cell Rupture the Membrane to Achieve Whole-Cell Configuration Obtain_Seal->Go_Whole_Cell Record_Baseline Record Baseline Electrophysiological Activity (10-15 min) Go_Whole_Cell->Record_Baseline Apply_AMG579 Bath Apply this compound at the Desired Concentration Record_Baseline->Apply_AMG579 Record_Effect Record Changes in Electrophysiological Activity for 20-30 min Apply_AMG579->Record_Effect Washout Washout with aCSF and Record Recovery (optional) Record_Effect->Washout

Diagram 3: Whole-Cell Recording Workflow.

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sucrose or N-methyl-D-glucamine (NMDG) for slicing solution

  • Standard salts for artificial cerebrospinal fluid (aCSF) and intracellular solution (e.g., NaCl, KCl, NaHCO₃, NaH₂PO₄, CaCl₂, MgSO₄, glucose)

  • HEPES

  • K-gluconate or Cs-gluconate for intracellular solution

  • ATP-Mg and GTP-Na for intracellular solution

  • EGTA or BAPTA for intracellular solution

  • Carbogen gas (95% O₂ / 5% CO₂)

Solutions Preparation

1. Slicing Solution (NMDG-based, pH 7.3-7.4, ~300-310 mOsm)

  • 92 mM NMDG

  • 2.5 mM KCl

  • 1.25 mM NaH₂PO₄

  • 30 mM NaHCO₃

  • 20 mM HEPES

  • 25 mM Glucose

  • 2 mM Thiourea

  • 5 mM Na-Ascorbate

  • 3 mM Na-Pyruvate

  • 0.5 mM CaCl₂

  • 10 mM MgSO₄ (Adjust pH with HCl)

2. Artificial Cerebrospinal Fluid (aCSF, pH 7.4, ~300-310 mOsm)

  • 124 mM NaCl

  • 2.5 mM KCl

  • 1.25 mM NaH₂PO₄

  • 26 mM NaHCO₃

  • 10 mM Glucose

  • 2 mM CaCl₂

  • 1 mM MgSO₄ (Continuously bubble with carbogen)

3. K-Gluconate Intracellular Solution (for current-clamp, pH 7.2-7.3, ~280-290 mOsm)

  • 135 mM K-Gluconate

  • 10 mM KCl

  • 10 mM HEPES

  • 0.5 mM EGTA

  • 4 mM ATP-Mg

  • 0.4 mM GTP-Na

  • 10 mM Phosphocreatine (Adjust pH with KOH)

4. This compound Stock Solution

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • The final concentration of DMSO in the recording solution should be kept below 0.1%.

Protocol for Striatal Slice Preparation
  • Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.

  • Rapidly decapitate the animal and dissect the brain in the same ice-cold slicing solution.

  • Glue a block of brain tissue containing the striatum onto the stage of a vibrating microtome.

  • Cut 250-300 µm thick coronal slices in the ice-cold, carbogenated slicing solution.

  • Transfer the slices to a holding chamber containing slicing solution and incubate at 32-34°C for 12-15 minutes.

  • Carefully transfer the slices to a chamber containing carbogenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.[1][5][6][7]

Protocol for Whole-Cell Patch-Clamp Recording
  • Transfer a single striatal slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Visualize MSNs in the dorsal striatum using infrared-differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the appropriate intracellular solution.

  • Approach a healthy-looking MSN with the patch pipette and apply gentle positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.

  • After a stable seal is formed, apply a brief, strong suction to rupture the patch of membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before beginning the recording.

  • Record baseline intrinsic properties (e.g., resting membrane potential, input resistance, firing pattern in response to current injections) and synaptic activity (spontaneous or evoked).

  • To apply this compound, dilute the stock solution into the aCSF to the desired final concentration and switch the perfusion line.

  • Record the effects of this compound for at least 20-30 minutes to allow for drug equilibration.

  • If desired, wash out the drug by switching the perfusion back to the control aCSF.

References

Application Notes and Protocols for qPCR Analysis of Gene Expression Following AMG 579 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 579 is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme in the regulation of cyclic nucleotide signaling cascades.[1][2][3] PDE10A is predominantly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward.[4][5] By catalyzing the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a crucial role in modulating downstream signaling pathways.[4][6] Inhibition of PDE10A by this compound leads to an accumulation of these second messengers, subsequently influencing protein kinase A (PKA) and protein kinase G (PKG) activity and resulting in altered gene expression.[5][7] Understanding the specific effects of this compound on gene expression is vital for elucidating its mechanism of action and therapeutic potential.

Recent studies have demonstrated that, unlike some other PDE10A inhibitors that tend to increase the expression of immediate-early genes, this compound has been shown to decrease the expression of key genes in the striatum.[8] This application note provides a detailed protocol for analyzing these changes in gene expression using quantitative polymerase chain reaction (qPCR), a sensitive and reliable method for quantifying mRNA levels.

Data Presentation: Gene Expression Changes Following this compound Treatment

The following table summarizes the observed changes in the expression of key genes in the rodent striatum following treatment with this compound, as determined by qPCR analysis. This data highlights the unique downregulatory effect of this compound on specific medium spiny neuron markers and immediate-early genes.

Gene SymbolGene NameFunctionObserved Change with this compoundReference
Drd1 Dopamine Receptor D1G-protein coupled receptor, key for dopamine signaling in the direct pathway. (Decreased)[8]
Drd2 Dopamine Receptor D2G-protein coupled receptor, key for dopamine signaling in the indirect pathway. (Decreased)[8]
Fos Fos Proto-Oncogene, AP-1 Transcription Factor SubunitImmediate-early gene, component of the AP-1 transcription factor, involved in neuronal plasticity. (Decreased)[8]
Egr1 Early Growth Response 1Immediate-early gene, transcription factor involved in neuronal activity and synaptic plasticity. (Decreased)[8]
Penk ProenkephalinPrecursor protein for enkephalins, opioid peptides primarily expressed in indirect pathway MSNs. (Decreased)[8]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the experimental procedure, the following diagrams are provided.

AMG579_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts AMG579 This compound PDE10A PDE10A AMG579->PDE10A Inhibits PDE10A->cAMP Degrades ATP ATP AMP AMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Target Genes (Drd1, Drd2, Fos, Egr1, Penk) pCREB->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription

This compound Signaling Pathway

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_rna_extraction RNA Processing cluster_qpcr qPCR Analysis cell_culture Cell Culture / Tissue Sample treatment This compound Treatment cell_culture->treatment harvest Cell/Tissue Harvest treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction rna_qc RNA Quantification & Quality Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis

Experimental Workflow for qPCR Analysis

Experimental Protocols

This section provides a detailed methodology for the analysis of gene expression changes following this compound treatment using qPCR.

I. Cell Culture and this compound Treatment
  • Cell Line: Striatal-derived cell lines (e.g., STHdh cells) or primary striatal neuron cultures are recommended.

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier or established protocols.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations. A concentration range of 1-100 nM is a suggested starting point for dose-response experiments.

  • Treatment:

    • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Replace the culture medium with fresh medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for a predetermined time course (e.g., 1, 3, 6, 12, or 24 hours) to capture both immediate-early and later gene expression changes.

II. RNA Extraction and Quantification
  • Cell Lysis and Homogenization:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen; or TRIzol, Thermo Fisher Scientific).

    • Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

  • RNA Isolation: Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA. This typically involves phase separation, precipitation, and washing steps.

  • DNase Treatment: To eliminate any contaminating genomic DNA, perform an on-column or in-solution DNase I treatment.

  • RNA Quantification and Quality Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

III. cDNA Synthesis (Reverse Transcription)
  • Reverse Transcription Reaction: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • Reaction Setup: In a sterile, nuclease-free tube, combine the following components on ice:

    • Total RNA (e.g., 1 µg)

    • Reverse Transcriptase

    • dNTPs

    • Random Primers or Oligo(dT) primers

    • RNase Inhibitor

    • Reaction Buffer

    • Nuclease-free water to the final volume.

  • Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time profile.

  • Storage: Store the resulting cDNA at -20°C until use in qPCR.

IV. Quantitative PCR (qPCR)
  • Primer Design: Design or obtain validated primers for the target genes (Drd1, Drd2, Fos, Egr1, Penk) and at least two stable reference genes (e.g., GAPDH, ACTB, HPRT1). Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing:

      • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

      • Forward Primer

      • Reverse Primer

      • Nuclease-free water

    • Aliquot the master mix into qPCR plates or tubes.

    • Add the diluted cDNA template to each well. Include no-template controls (NTCs) for each primer set to check for contamination.

    • Run each sample in triplicate to ensure technical reproducibility.

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Normalize the Cq values of the target genes to the geometric mean of the reference genes (ΔCq).

    • Calculate the fold change in gene expression between the this compound-treated and vehicle-treated samples using the ΔΔCq method (2-ΔΔCq).

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

References

Application Note: Visualizing KRAS G12C mRNA Expression in Tumor Tissues Using RNAscope™ In Situ Hybridization in the Context of Amg 579 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amg 579 (Sotorasib) is a first-in-class inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein, which is a key driver in several cancer types, including non-small cell lung cancer (NSCLC) and colorectal cancer. The efficacy of this compound is dependent on the presence of the KRAS G12C mutation in tumor cells. Therefore, robust and sensitive detection of this specific mutation is critical for patient stratification and understanding the mechanism of action of the drug. RNAscope™ in situ hybridization (ISH) is a powerful technique that allows for the detection and quantification of single RNA molecules within the morphological context of tissues. This application note provides a protocol for using RNAscope™ to visualize KRAS G12C mRNA expression in formalin-fixed paraffin-embedded (FFPE) tumor tissue, offering a valuable tool for researchers and drug development professionals working with this compound.

Principle of the Technology

The RNAscope™ assay utilizes a unique probe design strategy involving two independent probes (double-Z probes) that must hybridize to a target RNA sequence in tandem for signal amplification to occur. This design ensures high specificity and sensitivity. The signal is then amplified through a series of hybridization steps, ultimately leading to the visualization of single RNA molecules as distinct dots, which can be quantified.

Experimental Workflow & Signaling Pathway

G cluster_workflow RNAscope Experimental Workflow A Tissue Preparation (FFPE Sectioning) B Pre-treatment (De-paraffinization, Target Retrieval, Protease Digestion) A->B C Probe Hybridization (KRAS G12C Probe) B->C D Signal Amplification (Pre-amplifier, Amplifier, Label Probe) C->D E Signal Detection (Chromogenic or Fluorescent) D->E F Imaging & Analysis (Microscopy and Quantification) E->F

Figure 1. A generalized workflow for the RNAscope™ in situ hybridization assay.

G cluster_pathway Simplified KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C RAF RAF Kinase KRAS_G12C->RAF Amg579 This compound (Sotorasib) Amg579->KRAS_G12C Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2. Simplified KRAS signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table represents hypothetical data from an RNAscope™ experiment designed to quantify KRAS G12C mRNA expression in different tumor types. The scoring is based on the average number of dots per cell.

Parameter NSCLC Patient 1 (KRAS G12C+) Colorectal Cancer Patient 2 (KRAS G12C+) Pancreatic Cancer Patient 3 (KRAS Wild-Type)
RNAscope™ Probe Hs-KRAS-G12CHs-KRAS-G12CHs-KRAS-G12C
Average Dots/Cell 15-2010-150-1
RNAscope™ Score 430
Interpretation High KRAS G12C ExpressionModerate KRAS G12C ExpressionNo/Negligible KRAS G12C Expression

RNAscope™ Scoring Guidelines:

  • Score 0: No staining or <1 dot/10 cells

  • Score 1: 1-3 dots/cell

  • Score 2: 4-9 dots/cell

  • Score 3: 10-15 dots/cell and/or some dot clusters

  • Score 4: >15 dots/cell and/or >10% of dots in clusters

Detailed Experimental Protocol: RNAscope™ 2.5 HD Reagent Kit (Brown)

This protocol is intended for use with the RNAscope™ 2.5 HD Reagent Kit (Brown) for the detection of KRAS G12C mRNA in FFPE tissue sections.

1. Sample Preparation a. Cut FFPE tissue blocks into 5 µm sections and mount on Superfrost™ Plus slides. b. Bake slides for 1 hour at 60°C. c. Store slides with desiccant at room temperature until use.

2. De-paraffinization and Pre-treatment a. Immerse slides in Xylene for 5 minutes, twice. b. Immerse slides in 100% Ethanol for 2 minutes, twice. c. Air dry slides for 5 minutes. d. Apply RNAscope™ Hydrogen Peroxide to the entire section and incubate for 10 minutes at room temperature. e. Rinse slides twice with distilled water. f. Place slides in a slide rack and immerse in a boiling (98-102°C) solution of RNAscope™ 1X Target Retrieval Reagent for 15 minutes. g. Rinse slides in distilled water, then in 100% Ethanol, and air dry. h. Create a hydrophobic barrier around the tissue section using an Immedge™ pen. i. Apply RNAscope™ Protease Plus to the tissue and incubate for 30 minutes at 40°C in a HybEZ™ oven. j. Rinse slides twice with distilled water.

3. Probe Hybridization a. Apply the RNAscope™ Hs-KRAS-G12C probe to the tissue section. b. Incubate for 2 hours at 40°C in the HybEZ™ oven. c. Wash slides with 1X Wash Buffer for 2 minutes at room temperature, twice.

4. Signal Amplification a. Apply AMP 1 to the section and incubate for 30 minutes at 40°C. b. Wash with 1X Wash Buffer for 2 minutes, twice. c. Apply AMP 2 to the section and incubate for 15 minutes at 40°C. d. Wash with 1X Wash Buffer for 2 minutes, twice. e. Apply AMP 3 to the section and incubate for 30 minutes at 40°C. f. Wash with 1X Wash Buffer for 2 minutes, twice. g. Apply AMP 4 to the section and incubate for 15 minutes at 40°C. h. Wash with 1X Wash Buffer for 2 minutes, twice.

5. Signal Detection a. Apply AMP 5 to the section and incubate for 30 minutes at room temperature. b. Wash with 1X Wash Buffer for 2 minutes, twice. c. Apply AMP 6 to the section and incubate for 15 minutes at room temperature. d. Wash with 1X Wash Buffer for 2 minutes, twice. e. Prepare the DAB solution (mix DAB-A and DAB-B) and apply to the section. Incubate for 10 minutes at room temperature. f. Rinse slides with distilled water.

6. Counterstaining and Mounting a. Counterstain with 50% Gill's Hematoxylin for 2 minutes. b. Rinse with distilled water. c. Treat with 0.5% Bluing Reagent for 10 seconds. d. Rinse with distilled water. e. Dehydrate slides through a series of ethanol and xylene washes. f. Mount with a xylene-based mounting medium.

7. Imaging and Analysis a. Image slides using a standard bright-field microscope at 20x or 40x magnification. b. KRAS G12C mRNA signals will appear as brown punctate dots. c. Quantify the signal by counting the number of dots per cell or by using the scoring guidelines provided above.

Disclaimer: This document provides a generalized protocol and application note. Researchers should consult the specific product manuals for the RNAscope™ reagents and probes being used and optimize the protocol for their specific tissues and experimental conditions. This information is for research use only and not for use in diagnostic procedures.

Troubleshooting & Optimization

Preventing Amg 579 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AMG 579 in cell culture media during in vitro experiments.

Troubleshooting Guides

Issue: Precipitate Observed in Cell Culture Media After Adding this compound

Researchers may occasionally observe the formation of a precipitate in their cell culture media after the addition of this compound. This can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This guide provides a systematic approach to identify the cause and resolve the issue.

Visual Inspection and Initial Assessment:

  • Microscopic Examination: Differentiate between chemical precipitates and microbial contamination (e.g., bacteria, fungi, or yeast)[1]. Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will present as distinct, often motile, organisms.

  • Record Keeping: Note the concentration of this compound, the type of cell culture media, serum percentage, incubation conditions (temperature, CO2), and the timing of precipitate formation.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting this compound precipitation.

G cluster_0 cluster_1 Start Start Precipitate_Observed Precipitate Observed in Media with this compound Start->Precipitate_Observed Microscopic_Exam Microscopic Examination Precipitate_Observed->Microscopic_Exam Contamination_Check Microbial Contamination? Microscopic_Exam->Contamination_Check Troubleshoot_Contamination Troubleshoot Contamination (Refer to standard cell culture protocols) Contamination_Check->Troubleshoot_Contamination Yes Chemical_Precipitate Chemical Precipitate Suspected Contamination_Check->Chemical_Precipitate No Investigation Investigate Physicochemical Causes Chemical_Precipitate->Investigation Solvent_Concentration Final Solvent Concentration > 0.5%? Investigation->Solvent_Concentration Reduce_Solvent Reduce Final Solvent Concentration Solvent_Concentration->Reduce_Solvent Yes pH_Shift Media pH Shift? Solvent_Concentration->pH_Shift No Resolved Issue Resolved Reduce_Solvent->Resolved Buffer_Media Use Buffered Media (e.g., HEPES) pH_Shift->Buffer_Media Yes Temperature_Fluctuation Temperature Fluctuations? pH_Shift->Temperature_Fluctuation No Buffer_Media->Resolved Stable_Temp Ensure Stable Temperature Temperature_Fluctuation->Stable_Temp Yes High_Concentration High Local Concentration of this compound? Temperature_Fluctuation->High_Concentration No Stable_Temp->Resolved Improve_Mixing Improve Mixing Technique High_Concentration->Improve_Mixing Yes Media_Interaction Interaction with Media Components? High_Concentration->Media_Interaction No Improve_Mixing->Resolved Test_Media Test Different Media Formulations Media_Interaction->Test_Media Yes Test_Media->Resolved

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Solvent Concentration This compound is soluble in DMSO[2][3][4]. However, high concentrations of DMSO in the final culture medium can reduce the solubility of the compound and other media components, leading to precipitation.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, ideally below 0.5%. Prepare higher concentration stock solutions of this compound to minimize the volume added to the culture.
pH Instability Changes in pH can affect the solubility of this compound and other media components, such as amino acids and salts, causing them to precipitate[1]. The addition of a DMSO stock solution, which can be slightly acidic, may alter the local pH.Use a cell culture medium containing a stable buffering system, such as HEPES, in addition to the standard bicarbonate buffering system. Verify the pH of the medium after the addition of this compound.
Temperature Fluctuations Exposing media to temperature shifts, such as repeated warming and cooling, can cause high molecular weight components and salts to fall out of solution[1].Warm the required amount of media to 37°C once and avoid repeated temperature cycles. Ensure all components are at the correct temperature before mixing.
High Local Concentration Adding a concentrated stock of this compound directly to the cell culture medium without proper mixing can create localized areas of high concentration, leading to precipitation.Add the this compound stock solution dropwise to the medium while gently swirling the flask or plate to ensure rapid and uniform dispersion[5].
Interaction with Media Components Certain components in cell culture media, such as high concentrations of salts, metals (e.g., calcium, magnesium, copper, zinc), or proteins in serum, can interact with this compound and cause it to precipitate[1][6][7][8].If using a custom or highly supplemented medium, consider preparing it fresh and filtering it before use. Test the solubility of this compound in a basal media formulation with fewer supplements to identify potential interactions.
Improper Storage of Stock Solution Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation or aggregation of the compound, which may then precipitate when added to the culture medium[1][4].Aliquot the this compound stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[2][3].

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Different Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in various cell culture media formulations.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Various cell culture media (e.g., DMEM, RPMI-1640, Ham's F-12) with and without fetal bovine serum (FBS)

  • Sterile microcentrifuge tubes

  • 96-well clear flat-bottom plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader or microscope

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the this compound stock solution in DMSO.

  • In a 96-well plate, add 198 µL of each cell culture medium to be tested to triplicate wells.

  • Add 2 µL of each this compound dilution to the corresponding wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Include a solvent control (2 µL of DMSO).

  • Incubate the plate at 37°C and 5% CO2 for the intended duration of your experiment (e.g., 24, 48, 72 hours).

  • Visually inspect the wells for any signs of precipitation under a microscope at various time points.

  • Quantify the turbidity by measuring the absorbance at 600 nm using a microplate reader. An increase in absorbance indicates precipitation.

Data Presentation:

This compound Concentration (µM) DMEM + 10% FBS (A600) RPMI-1640 + 10% FBS (A600) Serum-Free Medium (A600) Visual Observation (Precipitate Y/N)
10.0520.0550.050N
100.0580.0610.054N
250.0650.0700.085Y (in Serum-Free)
500.0800.0920.150Y
1000.1200.1450.250Y
Protocol 2: Evaluation of Different Solubilizing Agents

Objective: To assess the effectiveness of various solubilizing agents in preventing this compound precipitation.

Materials:

  • This compound

  • DMSO

  • Solubilizing agents (e.g., Tween 20, Pluronic F-68, cyclodextrin)

  • Cell culture medium in which precipitation was observed

  • Sterile microcentrifuge tubes

  • 96-well plates

Methodology:

  • Prepare stock solutions of this compound in DMSO containing different concentrations of a solubilizing agent (e.g., 0.1% Tween 20).

  • In a 96-well plate, add the cell culture medium.

  • Add the this compound/solubilizing agent stock solutions to achieve the desired final concentration of this compound where precipitation was previously observed.

  • Include controls with this compound in DMSO without any solubilizing agent.

  • Incubate and monitor for precipitation as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound typically precipitate?

A1: The concentration at which this compound precipitates can vary depending on the specific cell culture medium, serum content, pH, and temperature. It is recommended to perform a solubility test (see Protocol 1) in your specific experimental conditions to determine the maximum soluble concentration.

Q2: Is the precipitate harmful to my cells?

A2: Yes, precipitates can be detrimental to cell health. They can alter the composition of the medium by removing essential nutrients and may have direct toxic effects on the cells[1].

Q3: Can I filter the medium after adding this compound to remove the precipitate?

A3: Filtering the medium after the addition of this compound is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the active drug in your experiment. The focus should be on preventing precipitation from occurring.

Q4: Does the type of serum used in the medium affect this compound solubility?

A4: The source and quality of serum can influence the solubility of compounds. Different lots of serum may have varying concentrations of proteins and lipids that can interact with this compound. If you suspect serum is a factor, test different lots or consider using a serum-free medium if your cell line permits.

Q5: How should I prepare my this compound stock solution?

A5: this compound is soluble in DMSO[2][3][4]. Prepare a high-concentration stock solution (e.g., 10-20 mM) in cell culture-grade DMSO. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability[2][3].

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound and the experimental workflow to assess its impact, keeping in mind the importance of preventing precipitation.

G cluster_0 Hypothetical this compound Signaling Pathway Inhibition cluster_1 Experimental Workflow Signal Upstream Signal Receptor Receptor Signal->Receptor PDE10A PDE10A Receptor->PDE10A Downstream_Effector Downstream Effector PDE10A->Downstream_Effector AMG579 This compound AMG579->PDE10A Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Prepare_Stock Prepare this compound Stock (High Concentration in DMSO) Prepare_Media Prepare Treatment Media (Prevent Precipitation) Prepare_Stock->Prepare_Media Cell_Seeding Seed Cells in Culture Plates Treat_Cells Treat Cells with this compound Cell_Seeding->Treat_Cells Prepare_Media->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Cellular Assay Incubate->Assay

Caption: Hypothetical signaling pathway and experimental workflow for this compound studies.

References

AMG 579 Technical Support Center: Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AMG 579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). Our aim is to help you navigate unexpected experimental outcomes and ensure the robustness of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways, particularly in medium spiny neurons of the striatum where PDE10A is highly expressed.

Q2: What is the recommended solvent and storage for this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO. For in vivo applications, specific formulations are required. Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Please refer to the detailed protocols section for specific formulation guidance.

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for PDE10A, with a reported IC50 of 0.1 nM. Its selectivity against other PDE isoforms is a key feature, minimizing the potential for off-target effects mediated by inhibition of other phosphodiesterases.

Troubleshooting Guides

In Vitro Experiments

Q4: I am observing lower than expected potency (higher IC50) of this compound in my cellular assay. What are the possible causes?

A4: Several factors could contribute to this observation. Please consider the following:

  • Cell Line Selection: Ensure your chosen cell line expresses sufficient levels of PDE10A. Low target expression will result in a diminished response to the inhibitor.

  • Compound Solubility: this compound has limited aqueous solubility. Precipitation of the compound in your assay medium can lead to an underestimation of its potency. Refer to the recommended formulation protocols and consider using a solubility-enhancing agent if necessary.

  • Assay Conditions: The sensitivity of your assay can be influenced by factors such as cell density, incubation time, and the concentration of substrates (cAMP/cGMP). Optimize these parameters to ensure a robust assay window.

  • Compound Stability: Ensure that your stock solutions of this compound have been stored correctly and have not undergone multiple freeze-thaw cycles, which could lead to degradation.

Q5: My results show high variability between replicate wells in my cell-based assay. How can I improve consistency?

A5: High variability can obscure the true effect of your compound. To improve consistency:

  • Ensure Homogeneous Cell Seeding: Uneven cell distribution can lead to significant well-to-well differences. Ensure your cell suspension is homogenous before and during plating.

  • Precise Compound Addition: Use calibrated pipettes and consistent techniques for adding this compound to your assay plates. Automated liquid handlers can significantly improve precision.

  • Control for Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance. Consider excluding these wells from your analysis or filling them with media only.

  • Thorough Mixing: Ensure that the compound is evenly distributed within each well by gentle mixing after addition.

In Vivo Experiments

Q6: I am observing variable or unexpected motor responses in my animal models treated with this compound. How do I interpret this?

A6: The motor effects of PDE10A inhibitors can be complex and may appear contradictory at times. This is due to the dual role of PDE10A in regulating both the direct and indirect pathways of the basal ganglia, which have opposing effects on motor control.

  • Dose-Dependent Effects: The observed motor response can be highly dependent on the dose of this compound administered. At certain doses, you may observe catalepsy (a state of motor rigidity), while at other doses, locomotor activity might be stimulated.

  • Genetic Background of Animal Model: The genetic background of your animal model can significantly influence the behavioral phenotype observed after PDE10A inhibition. Be consistent with the strain of animals used in your studies.

  • Activation State of Striatal Pathways: The baseline activity of the direct and indirect pathways can influence the response to this compound. Consider the experimental conditions and any co-administered compounds that might modulate these pathways.

Q7: My in vivo study with this compound is not showing the expected efficacy. What should I investigate?

A7: A lack of efficacy in vivo can be due to several factors, from formulation to pharmacokinetics.

  • Compound Formulation and Administration: Ensure that this compound is properly formulated for in vivo use to achieve adequate bioavailability. Refer to the detailed experimental protocols for recommended vehicle formulations. Confirm the accuracy of your dosing.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): It is crucial to establish that the compound is reaching the target tissue (brain) at concentrations sufficient to inhibit PDE10A. Consider conducting a PK/PD study to correlate drug exposure with target engagement and the desired pharmacological effect.

  • Target Engagement: Confirm that this compound is inhibiting PDE10A in the brain at the administered doses. This can be assessed by measuring downstream markers such as pCREB levels in brain tissue samples.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValue
IC50 (PDE10A)0.1 nM

Table 2: In Vivo Efficacy of this compound in a Rat Model of Phencyclidine (PCP)-Induced Hyperlocomotion

Dose (mg/kg, p.o.)% Inhibition of PCP-induced Hyperactivity
0.3Significant reduction
1Dose-dependent reduction
3Sustained reduction

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cellular Assays

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw a vial of the stock solution. Prepare serial dilutions of the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the assay wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Formulation of this compound for Oral Administration in Rodents

This is an example formulation and may require optimization for your specific study.

  • Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) methylcellulose in sterile water.

  • Suspension Preparation: Weigh the required amount of this compound powder. Add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • Administration: Administer the suspension to the animals via oral gavage at the desired dose volume. Ensure the suspension is well-mixed immediately before each administration.

Mandatory Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylate Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA AMP AMP PDE10A->AMP Degrades Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors AMG579 AMG579 AMG579->PDE10A Inhibits

Caption: PDE10A Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected In Vitro Result (e.g., Low Potency) Start->Unexpected_Result Check_Solubility Verify Compound Solubility and Formulation Unexpected_Result->Check_Solubility Check_Assay Review Assay Parameters (Cell Line, Density, etc.) Unexpected_Result->Check_Assay Check_Compound Assess Compound Integrity (Storage, Handling) Unexpected_Result->Check_Compound Solubility_Issue Solubility Issue? Check_Solubility->Solubility_Issue Assay_Issue Assay Issue? Check_Assay->Assay_Issue Compound_Issue Compound Issue? Check_Compound->Compound_Issue Solubility_Issue->Assay_Issue No Reformulate Reformulate Compound Solubility_Issue->Reformulate Yes Assay_Issue->Compound_Issue No Optimize_Assay Optimize Assay Conditions Assay_Issue->Optimize_Assay Yes New_Aliquot Use Fresh Compound Aliquot Compound_Issue->New_Aliquot Yes Re-evaluate Re-evaluate Experiment Compound_Issue->Re-evaluate No Reformulate->Re-evaluate Optimize_Assay->Re-evaluate New_Aliquot->Re-evaluate

Caption: Troubleshooting workflow for unexpected in vitro results with this compound.

Striatal_Pathway_Logic AMG579 AMG579 PDE10A_Inhibition PDE10A Inhibition AMG579->PDE10A_Inhibition Direct_Pathway Direct Pathway Activation (D1-MSNs) PDE10A_Inhibition->Direct_Pathway Indirect_Pathway Indirect Pathway Activation (D2-MSNs) PDE10A_Inhibition->Indirect_Pathway Pro_Motor Pro-Motor Effects Direct_Pathway->Pro_Motor Anti_Motor Anti-Motor Effects (Catalepsy) Indirect_Pathway->Anti_Motor Observed_Behavior Observed Motor Behavior Pro_Motor->Observed_Behavior Anti_Motor->Observed_Behavior

Caption: Logical relationship of PDE10A inhibition on striatal motor pathways.

Amg 579 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 579. Our goal is to help you navigate potential challenges and ensure the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) with an IC50 of 0.1 nM.[1][2][3][4] PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in target cells, thereby modulating downstream signaling pathways.

Q2: What are the recommended storage conditions for this compound?

For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles that can lead to product degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: In which experimental models has this compound been characterized?

This compound has been evaluated in preclinical models, particularly in rodents, for its potential in treating psychiatric and neurological disorders.[5] A common model used is the phencyclidine (PCP)-induced locomotor activity (LMA) model in rats, where this compound has been shown to reduce PCP-induced hyperactivity.[1][3] It has also been used in in vivo target occupancy studies to confirm its engagement with PDE10A in the brain.[6][7]

Q4: What level of brain penetration can be expected with this compound?

This compound is described as a CNS penetrant compound.[4] In vivo studies have demonstrated that it achieves significant occupancy of PDE10A in the brain after oral administration.[6]

Troubleshooting Guides

Issue 1: High Variability in In Vivo Efficacy Studies

Potential Cause 1: Animal Strain and Health Status Different rodent strains can exhibit varied responses to both PCP and this compound. The health, age, and weight of the animals can also significantly impact experimental outcomes.

Troubleshooting Steps:

  • Standardize Animal Model: Use a consistent strain, age, and weight of animals for all experiments. For example, adult male Sprague-Dawley rats (250-280 g) have been used in published studies.[1][3]

  • Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions before the start of the study to reduce stress-related variability.

  • Health Monitoring: Regularly monitor the health of the animals. Exclude any animals showing signs of illness from the study.

Potential Cause 2: Dosing and Formulation Inconsistencies Improper formulation or administration of this compound can lead to variable drug exposure.

Troubleshooting Steps:

  • Formulation: Prepare fresh formulations of this compound for each experiment. Ensure the compound is fully dissolved or suspended in the vehicle. The choice of vehicle should be consistent across all experimental groups.

  • Dosing Accuracy: Use calibrated equipment for dosing. For oral administration, ensure the entire dose is delivered.

  • Pharmacokinetic Analysis: If variability persists, consider conducting a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and bioavailability in your specific animal model and with your formulation.

Issue 2: Inconsistent Results in In Vitro Assays (e.g., IC50 Determination)

Potential Cause 1: Assay Conditions Minor variations in assay conditions can lead to shifts in IC50 values.

Troubleshooting Steps:

  • Enzyme and Substrate Concentration: Ensure the concentrations of PDE10A enzyme and the substrate (cAMP or cGMP) are consistent and optimal for the assay.

  • Incubation Time and Temperature: Standardize the incubation time and temperature for the enzymatic reaction.

  • Buffer Composition: Use a consistent buffer system with a stable pH.

  • Controls: Always include appropriate positive and negative controls in each assay plate.

Potential Cause 2: Compound Handling and Dilution Errors this compound is a potent inhibitor, and small errors in dilution can lead to significant changes in the final concentration.

Troubleshooting Steps:

  • Stock Solution Preparation: Carefully prepare the stock solution and verify its concentration.

  • Serial Dilutions: Use calibrated pipettes and perform serial dilutions meticulously. Prepare fresh dilutions for each experiment.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is the same across all wells and does not exceed a level that affects enzyme activity.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC500.1 nM[1][3][4]

Table 2: Preclinical Efficacy of this compound in PCP-LMA Model

SpeciesDose (mg/kg, PO)EffectReference
Rat0.3Minimum effective dose for significant reduction of PCP-induced hyperactivity[1][3]
Rat0.1, 0.3, 1, 3Dose-dependent reduction of PCP-induced hyperactivity[1][3]

Experimental Protocols

Protocol 1: PCP-Induced Locomotor Activity (LMA) in Rats

  • Animals: Adult male Sprague-Dawley rats (250-280 g).[1][3]

  • Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound orally (PO) at doses of 0.1, 0.3, 1, and 3 mg/kg.[1][3]

    • One hour after this compound administration, administer phencyclidine (PCP).

  • Locomotor Activity Measurement:

    • Immediately after PCP administration, place the rats in locomotor activity chambers.

    • Quantify locomotor activity by measuring the number of beam breaks over a 2-hour period.[1][3]

  • Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group.

Protocol 2: In Vivo Target Occupancy (TO) Study

  • Animals: Sprague-Dawley rats.

  • Drug Administration:

    • Administer this compound orally at various doses (e.g., 0.1, 0.3, 1, 3, 10, and 30 mg/kg).[7]

    • At a specified time point post-dose (e.g., 1.5 hours), administer a tracer compound that also binds to PDE10A (e.g., AMG 580) intravenously.[7]

  • Tissue Collection:

    • At a defined time after tracer administration (e.g., 30 minutes), euthanize the animals and collect brain tissue (striatum and thalamus) and blood samples.[7]

  • Analysis:

    • Determine the concentrations of both the tracer and this compound in the brain tissue and plasma using LC-MS/MS.[7]

    • Calculate the percentage of PDE10A target occupancy by comparing the tracer levels in the this compound-treated groups to the vehicle-treated group.

Visualizations

AMG579_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Produces ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE10A PDE10A cAMP_cGMP->PDE10A Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE10A->AMP_GMP Hydrolyzes to Downstream Downstream Signaling PKA_PKG->Downstream AMG579 This compound AMG579->PDE10A Inhibits

Caption: Signaling pathway of this compound as a PDE10A inhibitor.

Experimental_Workflow_PCP_LMA start Start: Acclimatized Rats dosing_amg Administer this compound or Vehicle (PO) start->dosing_amg wait1 Wait 1 Hour dosing_amg->wait1 dosing_pcp Administer PCP wait1->dosing_pcp lma Measure Locomotor Activity (2 Hours) dosing_pcp->lma analysis Data Analysis lma->analysis end End: Compare Groups analysis->end

Caption: Experimental workflow for the PCP-induced locomotor activity model.

References

Validation & Comparative

Cross-Species Efficacy of PDE10A Inhibition: A Comparative Analysis of Amg 579 in Rodents and Alternative Compounds in Primates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the translational efficacy of phosphodiesterase 10A (PDE10A) inhibitors, with a focus on Amg 579 in rodent models and comparative data from primate studies of other selective PDE10A inhibitors.

This guide provides an objective comparison of the preclinical efficacy of this compound, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in rodents with the performance of other selective PDE10A inhibitors in non-human primate models. Due to the limited availability of public data on this compound in primates, this comparison leverages available information on compounds with a similar mechanism of action to provide a broader understanding of the cross-species translatability of PDE10A inhibition.

Executive Summary

Data Presentation: Quantitative Efficacy and Target Occupancy

The following tables summarize the key quantitative data from rodent studies with this compound and primate studies with the comparable PDE10A inhibitor, MP-10.

Table 1: Efficacy of this compound in a Rodent Model of Antipsychotic Activity

SpeciesModelCompoundDose (mg/kg)Efficacy EndpointResultReference
RatPCP-Induced Locomotor ActivityThis compound0.3, 1, 3Reduction in locomotor activityDose-dependent reduction[1]

Table 2: Behavioral Effects of a PDE10A Inhibitor in Non-Human Primates

SpeciesModelCompoundDose (mg/kg)Efficacy EndpointResultReference
Rhesus MonkeyBehavioral AssessmentMP-100.07, 0.21, 0.67Drug Effects on Nervous System (DENS) scaleDose-dependent behavioral changes[3][4]

Table 3: Comparative Target Occupancy of PDE10A Inhibitors

SpeciesCompoundMethodBrain RegionDose (mg/kg)Target Occupancy (%)Reference
RatThis compoundLC-MS/MS with tracerStriatum0.14.4[5]
RatThis compoundLC-MS/MS with tracerStriatum3063[5]
Non-Human Primate[18F]AMG 580 (tracer)PET ImagingPutamenN/AHigh specific binding[6]

Experimental Protocols

Rodent Model: PCP-Induced Locomotor Activity

This model is a widely used preclinical screen for antipsychotic drugs. The protocol involves the following key steps:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Drug Administration: this compound is administered orally at varying doses (e.g., 0.3, 1, and 3 mg/kg).

  • Induction of Hyperlocomotion: Phencyclidine (PCP), a psychotomimetic agent, is administered to induce hyperlocomotor activity, which is considered a surrogate for psychosis-like symptoms.

  • Behavioral Assessment: The locomotor activity of the rats is monitored using automated activity chambers. The primary endpoint is the total distance traveled or the number of beam breaks over a specified period.

  • Data Analysis: The effect of this compound on PCP-induced hyperlocomotion is compared to a vehicle control group. A dose-dependent reduction in locomotor activity is indicative of potential antipsychotic efficacy.[1]

Primate Model: Behavioral Assessment

Behavioral studies in non-human primates offer a more complex assessment of a drug's effects on the central nervous system. The protocol for evaluating MP-10 in rhesus monkeys included:

  • Animal Model: Rhesus monkeys are used due to their physiological and neurological similarity to humans.

  • Drug Administration: The test compound (e.g., MP-10) is administered, and plasma levels are monitored.

  • Behavioral Observation: A standardized rating scale, the "Drug Effects on Nervous System" (DENS) scale, is used to systematically assess various behavioral domains, including motor function, arousal, and social interaction.

  • Data Analysis: The behavioral scores are correlated with plasma drug concentrations to establish a dose-response relationship. These effects are often compared to a standard-of-care drug, such as risperidone.[3][4]

Mandatory Visualizations

Signaling Pathway of PDE10A Inhibition

PDE10A_Signaling cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron (Striatum) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylate Cyclase D2R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates AMP AMP cAMP->AMP PDE10A DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Signaling (e.g., Gene Expression) DARPP32->Downstream PDE10A PDE10A Amg579 This compound Amg579->PDE10A Inhibits

Caption: PDE10A inhibition by this compound increases cAMP levels in medium spiny neurons.

Experimental Workflow: Rodent Efficacy Study

Rodent_Workflow start Start acclimatization Acclimatization of Sprague-Dawley Rats start->acclimatization dosing Oral Administration of This compound or Vehicle acclimatization->dosing pcp Administration of PCP dosing->pcp monitoring Monitor Locomotor Activity pcp->monitoring analysis Data Analysis: Compare this compound vs. Vehicle monitoring->analysis end End analysis->end

Caption: Workflow for assessing this compound efficacy in a PCP-induced locomotor activity model.

Logical Relationship: Cross-Species Translation

Cross_Species_Translation cluster_rodent Rodent Studies cluster_primate Primate Studies cluster_human Human Clinical Trials rodent_pk Pharmacokinetics primate_pk Pharmacokinetics rodent_pk->primate_pk Inform rodent_efficacy Efficacy (e.g., PCP model) primate_behavior Behavioral Effects rodent_efficacy->primate_behavior Predictive Value? rodent_to Target Occupancy primate_to Target Occupancy (PET) rodent_to->primate_to Correlate human_pk Pharmacokinetics primate_pk->human_pk Inform human_efficacy Clinical Efficacy primate_behavior->human_efficacy Predictive Value? primate_to->human_efficacy Guide Dosing human_safety Safety & Tolerability

Caption: The translational relationship of preclinical data from rodents to primates and humans.

References

AMG 579: A Comparative Analysis of Preclinical Data and Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

AMG 579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), demonstrated a promising preclinical profile for the treatment of schizophrenia. However, its clinical development was halted, as the Phase 1 trial was terminated, and no clinical data has been made publicly available. This guide provides a comprehensive overview of the available preclinical data for this compound and discusses the discontinuation of its clinical investigation.

Preclinical Data Summary

Preclinical evaluation of this compound revealed its high potency in inhibiting the PDE10A enzyme and its efficacy in animal models relevant to schizophrenia.

Table 1: Preclinical Profile of this compound
ParameterData
Mechanism of Action Potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3][4]
In Vitro Potency (IC50) 0.1 nM[1][3]
In Vivo Efficacy Model Phencyclidine-induced locomotor activity (PCP-LMA) model in rats.[1][2][3]
In Vivo Efficacy Results Statistically significant reduction of PCP-induced behavior in rats.[1][3] The minimum effective dose was determined to be 0.3 mg/kg.[1][3]
In Vivo Target Occupancy This compound demonstrated dose-dependent target occupancy in the central nervous system.[2] At a dose of 10 mg/kg, it achieved 86-91% occupancy of PDE10A in the brain.[2]
Pharmacokinetics Showed superior oral bioavailability of 72% in dogs and favorable pharmacokinetic profiles in multiple preclinical species.[1][2][3]

Signaling Pathway and Experimental Workflow

Figure 1: Simplified Signaling Pathway of PDE10A Inhibition

cluster_0 Postsynaptic Neuron cAMP cAMP PKA PKA cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A Downstream_Signaling Downstream Signaling PKA->Downstream_Signaling AMP AMP PDE10A->AMP hydrolyzes AMG_579 This compound AMG_579->PDE10A inhibits

Caption: this compound inhibits PDE10A, leading to increased cAMP levels.

Figure 2: Preclinical In Vivo Experimental Workflow

Animal_Dosing Sprague-Dawley rats dosed orally with this compound (0.1, 0.3, 1, and 3 mg/kg) or vehicle PCP_Injection Phencyclidine (PCP) administered 1 hour post-dose Animal_Dosing->PCP_Injection Locomotor_Activity Locomotor activity quantified as beam breaks over a 2-hour period PCP_Injection->Locomotor_Activity Data_Analysis Comparison of locomotor activity between this compound and vehicle groups Locomotor_Activity->Data_Analysis

Caption: Workflow for the PCP-induced locomotor activity model.

Experimental Protocols

In Vitro PDE10A Inhibition Assay

The half-maximal inhibitory concentration (IC50) of this compound against PDE10A was determined using a biochemical assay. This typically involves incubating the PDE10A enzyme with its substrate, cyclic adenosine monophosphate (cAMP), in the presence of varying concentrations of this compound. The inhibition of cAMP hydrolysis to adenosine monophosphate (AMP) is measured to determine the IC50 value.

In Vivo Phencyclidine-Induced Locomotor Activity (PCP-LMA) Model

This preclinical model is used to assess the potential antipsychotic activity of a compound.

  • Animals: Adult male Sprague-Dawley rats (250-280 g) were used.[3]

  • Dosing: Animals were orally administered this compound at doses of 0.1, 0.3, 1, and 3 mg/kg, or a vehicle control.[3]

  • Induction of Hyperlocomotion: One hour after dosing, rats were administered PCP to induce hyperlocomotion, a behavioral phenotype considered relevant to psychosis.

  • Measurement of Locomotor Activity: The locomotor activity of the rats was quantified by the number of beam breaks in an automated monitoring system over a 2-hour period.[3]

  • Efficacy Endpoint: A statistically significant reduction in the number of beam breaks in the this compound-treated groups compared to the vehicle-treated group indicated efficacy.

Clinical Development and Discontinuation

This compound entered a Phase 1 clinical trial (NCT01568203) to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with stable schizophrenia or schizoaffective disorder.[1] However, this study was terminated. The reasons for the trial's termination have not been publicly disclosed, and no clinical data or outcomes from this study are available.

Comparison of Preclinical and Clinical Data

A direct comparison between the preclinical findings and clinical outcomes for this compound is not possible due to the absence of any reported clinical data. The preclinical data package for this compound was strong, demonstrating high potency, in vivo efficacy in a relevant disease model, and favorable pharmacokinetic properties, which supported its advancement into clinical trials.

The discontinuation of the Phase 1 trial suggests that the promising preclinical results did not translate into a viable clinical candidate. Potential reasons for this translational failure could include, but are not limited to:

  • Unfavorable safety or tolerability profile in humans: The compound may have produced adverse effects in humans that were not observed in preclinical animal studies.

  • Suboptimal pharmacokinetic properties in humans: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans may have been different from that in animals, leading to insufficient target engagement or other issues.

  • Lack of efficacy in the human population: The biological mechanisms underlying the PCP-induced hyperlocomotion in rats may not adequately represent the complex pathophysiology of schizophrenia in humans.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of AMG 579

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of AMG 579, a potent phosphodiesterase 10A (PDE10A) inhibitor. Adherence to these procedures is critical due to the compound's potential hazards.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent measures must be taken to prevent its release into the environment. The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityCategory 4Harmful if swallowed[1].
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life[1].
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects[1].

Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risk.

  • Eye Protection: Wear safety goggles with side-shields[1].

  • Hand Protection: Use protective gloves[1].

  • Body Protection: Wear impervious clothing to prevent skin contact[1].

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator[1].

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous waste and ensure it is managed by a licensed waste disposal facility.

  • Containment:

    • Ensure that all waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, vials, gloves), is collected in a designated and clearly labeled hazardous waste container.

    • The container must be kept tightly sealed when not in use to prevent accidental spillage or release[1].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the relevant hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

    • Follow the recommended storage conditions for the compound, which is typically at -20°C for the powder form[2].

  • Disposal:

    • The final and most critical step is to arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company[1]. Do not dispose of this compound down the drain or in regular trash.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate action is required to contain the substance and prevent environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area[1].

  • Ventilate: Ensure the area is well-ventilated[1].

  • Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Clean-up:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].

    • For solid spills, carefully collect the material, avoiding dust formation[1].

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AMG_579_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Spill Response A Wear Appropriate PPE B Collect this compound Waste in Designated Container A->B C Securely Seal and Label Container B->C H Contain Spill B->H If Spill Occurs D Store in a Secure, Ventilated Area C->D E Arrange for Professional Waste Disposal D->E F Provide SDS to Disposal Company E->F G Dispose via Approved Waste Plant F->G I Collect Contaminated Material H->I J Decontaminate Area I->J J->B

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amg 579

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount, especially when working with potent compounds like Amg 579. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Hazard Identification and Safety Summary

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3][4] While specific toxicological properties are not fully investigated, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Adherence to strict safety protocols is therefore mandatory.

GHS Hazard Classification
ClassificationHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[5]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.[5]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[5]
Personal Protective Equipment (PPE) Requirements
Protection TypeRecommended Equipment
Eye Protection Safety goggles with side-shields.[5]
Hand Protection Protective gloves (e.g., nitrile).[5]
Skin and Body Protection Impervious clothing, such as a lab coat.[5]
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid dust inhalation.[5]

Operational Plan: Step-by-Step Handling Procedures

The following protocols are based on best practices for handling potent compounds in a laboratory setting and should be adapted to your specific experimental needs and institutional guidelines.

Weighing the Compound
  • Preparation : Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment : Whenever possible, weigh the powdered compound within a chemical fume hood or a glove box to minimize the risk of inhalation and contamination.[6][7]

  • Procedure :

    • Use a dedicated and calibrated analytical balance.

    • Carefully transfer the desired amount of this compound powder using a clean spatula to a tared weigh boat or directly into the receiving vessel.

    • Avoid creating dust. If any powder is spilled, clean it up immediately following the accidental release measures outlined below.

  • Post-Weighing : Securely cap the stock container of this compound. Clean the spatula and the weighing area thoroughly.

Preparing a Stock Solution
  • Solvent Selection : this compound is soluble in DMSO.[1]

  • Procedure :

    • Within a chemical fume hood, add the appropriate volume of solvent to the vessel containing the pre-weighed this compound.

    • Mix thoroughly to ensure complete dissolution. This can be aided by gentle vortexing or sonication.

  • Storage : Store the stock solution at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) in a tightly sealed container.[1]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention if irritation persists.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Accidental Release Measures
  • Evacuate : Evacuate personnel from the immediate area of the spill.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Wear full personal protective equipment. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully scoop the material to avoid creating dust.

  • Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Disposal : Collect all contaminated materials in a sealed container for disposal as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste : Collect all solutions and contaminated materials in a designated, labeled, and sealed hazardous waste container.[2][5][8]

  • Contaminated Labware : Disposable labware that has come into contact with this compound should be placed in a designated hazardous waste container.

  • Disposal Method : Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][8] Do not dispose of this compound down the drain.[8]

This compound Mechanism of Action: PDE10A Inhibition

This compound functions as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[9][10] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10] By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This, in turn, enhances the signaling of downstream pathways, primarily through the activation of Protein Kinase A (PKA) by cAMP. This mechanism is particularly relevant in the context of dopamine signaling, where it can modulate the activity of both D1 and D2 receptor pathways.[9][10][11][12]

Amg579_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA_active Active PKA PKA_inactive->PKA_active activates Downstream Downstream Cellular Effects PKA_active->Downstream phosphorylates targets AMP AMP PDE10A->AMP to Amg579 This compound Amg579->PDE10A inhibits

Caption: this compound inhibits PDE10A, increasing cAMP levels and PKA activity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.